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  • Product: 3-(Bromomethyl)-2-methyl-1,1'-biphenyl
  • CAS: 116175-22-5

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl This technical guide provides a comprehensive analysis of 3-(Bromomethyl)-2-methyl-1,1'-biphen...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl

This technical guide provides a comprehensive analysis of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl, a key intermediate in the fields of medicinal chemistry and materials science. This document delves into its core physicochemical properties, provides a detailed spectroscopic profile for its characterization, outlines a robust synthetic protocol, and explores its chemical reactivity and applications. The insights are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile building block.

Molecular Structure and Core Properties

3-(Bromomethyl)-2-methyl-1,1'-biphenyl is an aromatic hydrocarbon featuring a biphenyl backbone. This core structure is prevalent in a vast number of pharmacologically active compounds and advanced materials.[1][2] The strategic placement of a reactive bromomethyl group at the 3-position and a methyl group at the 2-position of one phenyl ring makes it a highly valuable and versatile synthetic intermediate.

Table 1: Chemical Identity and Physicochemical Properties

PropertyValueSource
IUPAC Name 3-(Bromomethyl)-2-methyl-1,1'-biphenyl-
Molecular Formula C₁₄H₁₃Br[3]
Molecular Weight 261.16 g/mol Calculated
Monoisotopic Mass 260.02005 Da[3]
Appearance Solid or viscous liquid
Solubility Soluble in organic solvents (e.g., CCl₄, DMF); Insoluble in waterInferred from synthesis protocols[4]
InChIKey UTCWKKQFHHVEPP-UHFFFAOYSA-N[3]
SMILES CC1=C(C=CC=C1C2=CC=CC=C2)CBr[3]

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is paramount in synthesis. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a self-validating system for verifying the identity and purity of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl.

cluster_synthesis Synthesis Output cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation CrudeProduct Crude Product NMR NMR Spectroscopy (¹H, ¹³C) CrudeProduct->NMR Provides connectivity & functional groups MS Mass Spectrometry CrudeProduct->MS Confirms mass & Br presence IR IR Spectroscopy CrudeProduct->IR Identifies key bonds (C-Br) ConfirmedStructure Confirmed Structure of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl NMR->ConfirmedStructure MS->ConfirmedStructure IR->ConfirmedStructure

Caption: Workflow for spectroscopic confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The benzylic protons (-CH₂Br) would appear as a characteristic singlet around δ 4.5 ppm.[5] The methyl protons (-CH₃) would also be a singlet, likely in the δ 2.0-2.5 ppm region. The aromatic protons would resonate in the δ 7.0-7.8 ppm range, exhibiting complex splitting patterns due to coupling between adjacent protons on the two phenyl rings.

  • ¹³C NMR: The carbon spectrum would confirm the presence of 14 distinct carbon environments. Key signals include the benzylic carbon (~33 ppm), the methyl carbon (~20 ppm), and the twelve aromatic carbons (125-145 ppm).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. A crucial diagnostic feature for 3-(Bromomethyl)-2-methyl-1,1'-biphenyl is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6] This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, which is a definitive indicator of a monobrominated compound.[6]

Table 2: Predicted Mass Spectrometry Data

Adductm/z (mass-to-charge ratio)
[M+H]⁺ 261.02733
[M+Na]⁺ 283.00927
[M-H]⁻ 259.01277
Source: PubChemLite[3]
Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups. Expected absorption bands include:

  • 3100-3000 cm⁻¹: Aromatic C-H stretching.

  • 3000-2850 cm⁻¹: Aliphatic C-H stretching (from -CH₃ and -CH₂Br).

  • 1600-1450 cm⁻¹: Aromatic C=C ring stretching.

  • ~1210 cm⁻¹ and ~600 cm⁻¹: C-Br stretching vibrations.

Synthesis and Purification

The most efficient and selective method for preparing benzylic bromides is through free-radical bromination of the corresponding methyl-substituted precursor, in this case, 2,3-dimethyl-1,1'-biphenyl.[7] This reaction leverages the relative weakness of the benzylic C-H bond, allowing for selective substitution without affecting other C-H bonds.[7]

Synthetic Strategy: Free-Radical Bromination

The causality behind this experimental choice lies in reaction kinetics. The initiation step generates a bromine radical which preferentially abstracts a hydrogen atom from the benzylic position. This is because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring, lowering the activation energy for this pathway.[8] N-Bromosuccinimide (NBS) is the preferred brominating agent as it provides a low, constant concentration of Br₂, which minimizes side reactions like aromatic bromination.[7] A radical initiator, such as benzoyl peroxide or AIBN, is required to start the chain reaction.

Start Start: 2,3-dimethyl-1,1'-biphenyl + NBS + Initiator in CCl₄ Heat Heat to Reflux & Irradiate (UV/Light) Start->Heat Monitor Monitor Reaction (TLC/GC) Heat->Monitor Monitor->Heat Incomplete Cool Cool to Room Temp. Monitor->Cool Complete Filter Filter to remove Succinimide Cool->Filter Wash Wash Filtrate (aq. solution) Filter->Wash Dry Dry Organic Layer (e.g., MgSO₄) Wash->Dry Evaporate Evaporate Solvent (Reduced Pressure) Dry->Evaporate Purify Purify via Column Chromatography Evaporate->Purify End End: Pure 3-(Bromomethyl) -2-methyl-1,1'-biphenyl Purify->End

Caption: Experimental workflow for synthesis and purification.

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for benzylic bromination.[4]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the starting material, 2,3-dimethyl-1,1'-biphenyl (1.0 eq), and a suitable solvent such as carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN (0.02-0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a 250-watt lamp to initiate the reaction.

  • Monitoring: The reaction is self-validating. Progress can be monitored by TLC or GC-MS. The disappearance of the starting material and the appearance of a new spot for the product indicates completion. The solid succinimide byproduct will float to the surface.

  • Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Filter the solid succinimide and rinse the filter cake with a small amount of cold CCl₄.

  • Purification: Combine the filtrates and wash with a saturated aqueous sodium chloride solution. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Final Purification: The resulting crude product can be further purified by flash column chromatography on silica gel to yield the pure 3-(Bromomethyl)-2-methyl-1,1'-biphenyl.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl stems from the high reactivity of the benzylic bromide group.

Nucleophilic Substitution Reactions

The C-Br bond is polarized, and the bromide ion is an excellent leaving group.[8] This makes the benzylic carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles in both SN1 and SN2 reactions.[9][10] This reactivity allows for the facile introduction of the 2-methyl-1,1'-biphenyl-3-ylmethyl moiety into other molecules, enabling the construction of more complex structures.[8] For example, it can be used to alkylate alcohols, amines, and thiols, or to form new carbon-carbon bonds with organometallic reagents.

Applications in Drug Discovery and Materials Science

Biphenyl derivatives are a cornerstone in medicinal chemistry, serving as versatile platforms for drugs with activities including antihypertensive, anti-inflammatory, anticancer, and antimicrobial properties.[1] This specific intermediate is a key building block for synthesizing complex molecules, such as sartan antihypertensive drugs or novel androgen receptor degraders for cancer treatment.[11][12] In materials science, the rigid biphenyl structure is a component in the design of organic light-emitting diodes (OLEDs).[13]

Safety and Handling

3-(Bromomethyl)-2-methyl-1,1'-biphenyl and similar benzyl bromides are hazardous compounds that must be handled with appropriate care.

Table 3: Hazard Profile

Hazard ClassDescriptionSource
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[14][15]
Skin Corrosion/Irritation Causes skin corrosion or irritation.[14][16]
Eye Damage/Irritation Causes serious eye irritation or damage.[16]
Lachrymator Is a strong lachrymator (tear-inducing agent).[17]

Safe Handling Procedures:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[17] Ensure an eyewash station and safety shower are readily accessible.[15]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials like strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Fiveable. (2025, August 15). Benzyl bromide: Organic Chemistry II Study Guide.
  • PrepChem.com. Synthesis of 3-bromomethyl-2-fluoro-[1,1'-biphenyl].
  • NextSDS. 3-(bromomethyl)
  • RSC Publishing. (2023, June 16).
  • University of Glasgow.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20).
  • National Institutes of Health. Methyl 3'-(bromomethyl)
  • Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • IJSDR.
  • PubMed. (2024, July 15).
  • Supporting Inform
  • Master Organic Chemistry. (2018, June 13).
  • Common Organic Chemistry. Benzyl Bromide.
  • ChemicalBook. 3-(Bromomethyl)biphenyl.
  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution.
  • Patsnap. (2010, February 17). Green synthesis method of bromomethylbiphenyl compound.
  • MilliporeSigma. (2025, December 4).
  • PubChemLite. 3-(bromomethyl)-2-methyl-1,1'-biphenyl.
  • Safety d
  • Fisher Scientific.
  • Google Patents.
  • Google Patents.
  • ChemDmart.
  • Sigma-Aldrich. 2-Bromo-3-(bromomethyl)-1,1'-biphenyl.
  • ChemicalBook. 4-BROMOMETHYLBIPHENYL(2567-29-5) 1H NMR spectrum.
  • MilliporeSigma. 3'-Bromo-2-methyl-1,1'-biphenyl.
  • Shimadzu. Chemical Reaction Tracking and Reaction Product Confirmation in Organic Synthesis Processes Using a MALDI-TOF Mass S.
  • Benchchem. Spectroscopic and Synthetic Profile of 3'-(Bromomethyl)acetophenone: A Technical Guide.
  • SWGDRUG.org. (2017, August 10).
  • BLDpharm. 3-Bromo-2-methyl-1,1'-biphenyl.

Sources

Exploratory

Reactivity of the Bromomethyl Group in 2-Methylbiphenyl Compounds: A Technical Guide for Synthetic and Pharmaceutical Applications

Executive Summary The functionalization of the biphenyl scaffold is a cornerstone of modern medicinal chemistry and organic synthesis. Specifically, 2-methylbiphenyl derivatives bearing a bromomethyl group—most notably 4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the biphenyl scaffold is a cornerstone of modern medicinal chemistry and organic synthesis. Specifically, 2-methylbiphenyl derivatives bearing a bromomethyl group—most notably 4'-(bromomethyl)-2-cyanobiphenyl —serve as critical electrophilic hubs. The exceptional reactivity of the benzylic bromide moiety allows for rapid, high-yielding carbon-heteroatom and carbon-carbon bond formations[1]. This whitepaper explores the mechanistic causality behind this reactivity, details self-validating experimental protocols for nucleophilic substitution and cross-coupling, and provides quantitative data to guide synthetic strategy.

Mechanistic Causality of Benzylic Bromide Reactivity

The chemical behavior of the bromomethyl group on a biphenyl system is dictated by the interplay of leaving group thermodynamics, transition state stabilization, and the unique steric environment of the biaryl axis.

Transition State Stabilization in Nucleophilic Substitution

The benzylic carbon is highly susceptible to nucleophilic attack ( SN​2 ) and unimolecular solvolysis ( SN​1 ). The causality for this heightened reactivity lies in the adjacent aromatic π -system. During an SN​2 displacement, the transition state involves a partially formed bond with the incoming nucleophile and a partially broken bond with the bromide leaving group. The adjacent phenyl ring's p-orbitals overlap with the p-orbital of the sp2 -hybridized transition state, delocalizing the developing partial positive charge and significantly lowering the activation energy[2].

Steric and Electronic Influence of the Biphenyl Scaffold

In compounds like 4'-(bromomethyl)-2-cyanobiphenyl, the two phenyl rings are not coplanar. Steric repulsion between the ortho-substituents (e.g., the cyano group) and the ortho-hydrogens of the adjacent ring forces a dihedral twist of approximately 45°. Because coplanarity is broken, the electron-withdrawing effect of the cyano group is transmitted primarily via inductive effects rather than direct resonance. Consequently, the bromomethyl group retains its high electrophilicity without being excessively deactivated by the cyano moiety, making it an ideal substrate for coupling with nitrogenous heterocycles in the synthesis of Angiotensin II Receptor Blockers (ARBs) like Losartan and Valsartan[3].

SN2_Pathway A 4'-(Bromomethyl)-2-cyanobiphenyl (Electrophile) C Transition State (Resonance Stabilized by Biphenyl) A->C Attack E Side Reaction: Hydrolysis (Alcohol) A->E H2O/OH- F Side Reaction: Homocoupling A->F Base/Pd B Nucleophile (e.g., L-Valine ester / Tetrazole) B->C D N-Alkylated Product (Sartan Intermediate) C->D Bromide leaves

Mechanistic workflow of SN2 substitution vs. competing side reactions.

Quantitative Data Analysis

The following table summarizes the reaction profiles, optimal conditions, and typical yields for the primary transformations of benzylic bromides on a biphenyl scaffold.

Reaction TypeCoupling Partner / NucleophileCatalyst / BaseSolvent & TempTypical YieldRef
Nucleophilic Substitution L-Valine methyl ester K2​CO3​ or DIPEA CH2​Cl2​ or DMF, 25-80°C90 - 100%[4]
Nucleophilic Substitution Triphenylmethyl-tetrazole K2​CO3​ Acetonitrile, Reflux> 95%[4]
Suzuki-Miyaura Coupling Potassium Aryltrifluoroborates PdCl2​(dppf) , Cs2​CO3​ THF/ H2​O , 77°C80 - 90%[5]
Homocoupling (Side Rxn) Benzylic Bromide (Self) K2​CO3​ (Excess)THF/ H2​O , 77°C1 - 3%[5]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow incorporates specific in-process controls (IPCs) and analytical checkpoints to confirm causality and structural integrity.

Protocol A: Nucleophilic Substitution (N-Alkylation for ARB Synthesis)

This protocol details the coupling of 4'-(bromomethyl)-2-cyanobiphenyl with an amino acid ester (e.g., L-valine methyl ester), a critical step in the synthesis of Valsartan[6].

Causality of Reagent Selection: An excess of the amine or the addition of a non-nucleophilic base (like N,N-Diisopropylethylamine, DIPEA) is required to scavenge the hydrobromic acid (HBr) generated during the reaction. Failing to neutralize HBr results in the protonation of the incoming nucleophile, arresting the reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 4'-(bromomethyl)-2-cyanobiphenyl in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Nucleophile Addition: Add 1.2 equivalents of L-valine methyl ester hydrochloride, followed by 2.5 equivalents of DIPEA. The excess base frees the amine from its hydrochloride salt and acts as an acid scavenger.

  • Reaction Execution: Stir the mixture at room temperature for 12 hours.

  • Self-Validation (In-Process Control): Sample the reaction mixture and analyze via Thin-Layer Chromatography (TLC) (Hexanes/Ethyl Acetate 3:1). The starting bromide is UV-active ( Rf​≈0.6 ). The reaction is deemed complete when this spot disappears, replaced by a more polar, UV-active product spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation (Structural Confirmation): Analyze the crude product via 1H -NMR. The diagnostic benzylic −CH2​−Br singlet at ∼4.5 ppm must completely disappear, replaced by an AB quartet (due to the adjacent chiral center of L-valine) at ∼3.7−3.9 ppm , confirming successful N-alkylation.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Benzylic bromides can be coupled with arylboronic acids or potassium aryltrifluoroborates to form diarylmethanes.

Causality of Reagent Selection: Benzylic halides are highly prone to homocoupling (forming bibenzyl derivatives) under standard Suzuki conditions. Utilizing potassium aryltrifluoroborates instead of boronic acids, combined with a specific base ( Cs2​CO3​ ) and a bidentate ligand ( PdCl2​(dppf) ), accelerates the transmetalation step and suppresses the homocoupling pathway[5].

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine 1.0 equivalent of the benzylic bromide, 1.05 equivalents of potassium aryltrifluoroborate, 3.0 equivalents of Cs2​CO3​ , and 2 mol% of PdCl2​(dppf)⋅CH2​Cl2​ .

  • Solvent Addition: Add a degassed mixture of THF/ H2​O (10:1 ratio) to achieve a 0.1 M concentration. The biphasic system is crucial for dissolving both the organic electrophile and the inorganic base/borate.

  • Reaction Execution: Heat the mixture to 77°C under vigorous stirring for 16 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The target diarylmethane mass should dominate the total ion chromatogram (TIC). The presence of a mass corresponding to [2M−Br2​] indicates unwanted homocoupling.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with water. Dry the organic phase, concentrate, and purify via flash column chromatography.

Suzuki_Cycle Pd0 Pd(0) Catalyst OA Oxidative Addition (Benzylic C-Br Cleavage) Pd0->OA TM Transmetalation (Arylboronic Acid/Base) OA->TM Pd(II) Intermediate RE Reductive Elimination (Diarylmethane Formation) TM->RE Diaryl-Pd(II) RE->Pd0 Regeneration Prod Cross-Coupled Product RE->Prod Sub Benzylic Bromide Sub->OA

Catalytic cycle of Suzuki-Miyaura cross-coupling for benzylic bromides.

References

  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Molander, G. A., & Elia, M. D. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC / NIH. Retrieved from[Link]

  • Goossen, L. J., et al. Synthesis of Valsartan via Decarboxylative Biaryl Coupling. ACS Publications. Retrieved from[Link]

  • European Patent Office. A PROCESS FOR THE SYNTHESIS OF VALSARTAN - EP 1831186 B1.

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of complex diarylmethane and biaryl scaffolds. Introduction & Mechanistic Insights The Suzuki-Miyaura cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of complex diarylmethane and biaryl scaffolds.

Introduction & Mechanistic Insights

The Suzuki-Miyaura cross-coupling reaction is a foundational technique in modern drug discovery, enabling the robust formation of C–C bonds. While aryl halides are the traditional electrophilic partners, the use of benzylic halides—such as 3-(bromomethyl)-2-methyl-1,1'-biphenyl —allows for the direct synthesis of diarylmethane derivatives [1]. These motifs are highly prevalent in biologically active molecules and advanced pharmaceutical intermediates.

Coupling 3-(bromomethyl)-2-methyl-1,1'-biphenyl presents unique mechanistic challenges. The benzylic carbon is sterically encumbered by the adjacent ortho-methyl group and the bulky 1-phenyl ring (the biphenyl system). This steric bulk can hinder the transmetalation step. Furthermore, benzylic bromides are highly electrophilic and prone to two major side reactions:

  • Homocoupling: Formation of 1,2-diarylethane derivatives if the local concentration of the Pd(II)-benzyl intermediate is high and transmetalation is slow.

  • Hydrolysis: Conversion to the corresponding benzyl alcohol in the presence of strong aqueous bases at elevated temperatures.

To circumvent these issues, this protocol utilizes a highly active catalyst system with a large bite-angle ligand, Pd(dppf)Cl₂ , combined with a mild base (Cs₂CO₃ ) in a biphasic solvent system (THF/H₂O ) [2]. The large bite angle of the dppf ligand forces the intermediate complexes into a geometry that dramatically accelerates reductive elimination, thereby outcompeting homocoupling pathways[3].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Intermediate Ar-CH2-Pd-Br Pd0->OxAdd 3-(Bromomethyl)-2-methyl-1,1'-biphenyl TransMet Transmetalation Pd(II) Complex Ar-CH2-Pd-Ar' OxAdd->TransMet Arylboronic Acid + Base RedElim Reductive Elimination Diarylmethane Product TransMet->RedElim Halide Exchange & Transmetalation RedElim->Pd0 Release of Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling for benzylic bromides.

Quantitative Data & Condition Optimization

The success of benzylic Suzuki couplings relies heavily on the synergistic effect of the solvent and the base. The table below summarizes the optimization data for the coupling of 3-(bromomethyl)-2-methyl-1,1'-biphenyl with a standard arylboronic acid.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Causality & Observation
1Pd(PPh₃)₄K₂CO₃Toluene/H₂O (10:1)8068%Moderate yield; significant homocoupling observed due to slow reductive elimination.
2Pd(dppf)Cl₂K₂CO₃Toluene/H₂O (10:1)8082%Improved yield; the dppf ligand's large bite angle suppresses homocoupling.
3 Pd(dppf)Cl₂ Cs₂CO₃ THF/H₂O (10:1) 70 94% Optimal; Cs⁺ enhances boronate solubility and accelerates transmetalation.
4Pd(OAc)₂ / PPh₃K₃PO₄Dioxane (Anhydrous)9041%Poor transmetalation; lack of water prevents formation of the active boronate complex.

Note: Yields determined by LC-MS/HPLC using an internal standard.

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system. In-process controls (IPCs) are integrated to ensure that each mechanistic step (e.g., degassing, phase separation) is verified before proceeding.

Workflow S1 1. Reagent Prep (Inert Atmosphere) S2 2. Solvent Degassing (N2/Ar Sparging) S1->S2 S3 3. Cross-Coupling (70°C, 12-18h) S2->S3 S4 4. Aqueous Workup (Phase Separation) S3->S4 S5 5. Purification (Chromatography) S4->S5

Figure 2: Experimental workflow for the synthesis of diarylmethanes.

Materials Required
  • Electrophile: 3-(Bromomethyl)-2-methyl-1,1'-biphenyl (1.0 mmol, 261.2 mg)

  • Nucleophile: Arylboronic Acid (e.g., Phenylboronic acid) (1.2 mmol, 146.3 mg)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 40.8 mg, 5 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 651.6 mg)

  • Solvents: Tetrahydrofuran (THF) (5.0 mL), Deionized Water (0.5 mL)

Step-by-Step Methodology

Step 1: Reagent Assembly (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid (1.2 equiv) and Cs₂CO₃ (2.0 equiv).

  • Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (5 mol%).

  • Causality Check: Adding the catalyst as a solid alongside the base prevents premature degradation that can occur if Pd(II) is left in solution without substrates.

Step 2: Solvent Addition and Degassing

  • Add 5.0 mL of THF and 0.5 mL of deionized water to the Schlenk tube.

  • Seal the tube with a rubber septum and sparge the biphasic mixture with ultra-pure Argon or Nitrogen for 10 minutes.

  • Causality Check: Oxygen must be rigorously excluded. Pd(0), generated in situ, is highly susceptible to oxidation, which will stall the catalytic cycle and lead to incomplete conversion [1].

Step 3: Electrophile Addition and Reaction

  • Dissolve 3-(Bromomethyl)-2-methyl-1,1'-biphenyl (1.0 equiv) in 1.0 mL of degassed THF.

  • Inject the electrophile solution dropwise into the reaction mixture over 2 minutes.

  • Replace the septum with a Teflon-lined screw cap under positive inert gas flow.

  • Transfer the tube to a pre-heated oil bath or heating block set to 70 °C . Stir vigorously (800-1000 rpm) for 12 hours.

  • Causality Check: Vigorous stirring is critical. Because the reaction is biphasic, the reaction rate is mass-transfer limited. Poor stirring will result in a stalled reaction and increased hydrolysis of the benzyl bromide [2].

Step 4: In-Process Control (IPC)

  • After 12 hours, cool the reaction to room temperature.

  • Withdraw a 10 µL aliquot from the organic (upper) layer. Dilute with 1 mL of acetonitrile and analyze via LC-MS or TLC (Hexanes/Ethyl Acetate 9:1).

  • Ensure complete consumption of the starting material (m/z ~260/262). If unreacted bromide remains, continue heating for an additional 4 hours.

Step 5: Workup and Purification

  • Dilute the cooled reaction mixture with 15 mL of Ethyl Acetate and 10 mL of water.

  • Transfer to a separatory funnel and separate the phases. Extract the aqueous phase twice with 10 mL of Ethyl Acetate.

  • Combine the organic layers and wash with 15 mL of saturated brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to 5% Ethyl Acetate in Hexanes) to afford the pure cross-coupled diarylmethane product.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
High levels of benzyl alcohol byproduct Base is too strong or temperature is too high, leading to nucleophilic attack by OH⁻.Switch from NaOH/KOH to milder bases like Cs₂CO₃ or K₂CO₃. Lower reaction temperature to 60-70 °C.
Significant homocoupling (1,2-diarylethane) Transmetalation is slower than oxidative addition; local Pd-benzyl concentration is too high.Use a ligand with a larger bite angle (e.g., dppf). Add the benzyl bromide via syringe pump over 1 hour to keep its concentration low [3].
Incomplete conversion / Black precipitate Catalyst deactivation (Pd black formation) due to oxygen ingress or poor stirring.Ensure rigorous degassing (freeze-pump-thaw if necessary). Increase stirring rate to >800 rpm to maximize biphasic mixing.

References

  • BenchChem. Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions. BenchChem Application Notes. 1

  • RSC Advances. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Royal Society of Chemistry. 2

  • National Institutes of Health (PMC). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. NIH Public Access.3

Sources

Application

Application Note: 3-(Bromomethyl)-2-methyl-1,1'-biphenyl as a Versatile Intermediate in Advanced Pharmaceutical Synthesis

Introduction & Chemical Rationale In modern medicinal chemistry, the strategic introduction of lipophilic, sterically hindered moieties is a proven tactic for enhancing target binding affinity and improving pharmacokinet...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In modern medicinal chemistry, the strategic introduction of lipophilic, sterically hindered moieties is a proven tactic for enhancing target binding affinity and improving pharmacokinetic profiles. 3-(Bromomethyl)-2-methyl-1,1'-biphenyl (CAS: 116175-22-5) has emerged as a critical electrophilic building block for achieving these objectives[1].

The structural brilliance of this intermediate lies in the ortho-methyl group positioned on the biphenyl core. This single methyl substitution creates significant steric repulsion between the two phenyl rings, restricting rotation around the C-C biaryl bond and forcing the rings into a non-planar, orthogonal conformation. This unique 3D architecture is essential for fitting into deep, cylindrical hydrophobic pockets—such as the PD-L1 dimer cleft or the pore of voltage-gated sodium channels—thereby significantly enhancing binding affinity compared to flat, planar aromatic systems[2].

Key Application I: Synthesis of Small-Molecule PD-1/PD-L1 Inhibitors

Monoclonal antibodies targeting the PD-1/PD-L1 immune checkpoint have revolutionized oncology, but small-molecule inhibitors offer advantages in tumor penetration and oral bioavailability. 3-(Bromomethyl)-2-methyl-1,1'-biphenyl is utilized to attach a lipophilic anchor to biphenyl-1,2,3-triazole scaffolds, mimicking the hydrophobic interactions normally established by the PD-1 protein[3].

Protocol 1: O-Alkylation of Triazole-Benzonitrile Phenols (Williamson Ether Synthesis)

Causality & Design: Potassium carbonate ( K2​CO3​ ) is selected as the base because it is mild enough to prevent the degradation of sensitive benzonitrile or triazole groups, yet basic enough to quantitatively deprotonate the phenol (pKa ~10). N,N-Dimethylformamide (DMF) is utilized as the solvent; its polar aprotic nature poorly solvates the phenoxide anion, leaving it highly nucleophilic. Heating to 80°C provides the thermal energy required to overcome the steric hindrance imposed by the ortho-methyl group during the SN​2 displacement[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-flushed 100 mL round-bottom flask, dissolve 1.0 equivalent (eq) of the phenolic triazole-benzonitrile scaffold in anhydrous DMF (to achieve a 0.2 M concentration).

  • Deprotonation: Add 2.0 eq of finely powdered, anhydrous K2​CO3​ . Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation.

  • Alkylation: Dropwise, add a solution of 1.2 eq of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl dissolved in 5 mL of DMF. Elevate the reaction temperature to 80°C.

  • In-Process Control (Self-Validation): After 4 hours, analyze a 50 µL aliquot via TLC (Hexane:EtOAc 2:1). The protocol is self-validating when the lower- Rf​ phenolic starting material is completely consumed, and a new, highly UV-active (254 nm) product spot appears, confirming the attachment of the conjugated biphenyl system.

  • Workup & Isolation: Cool the mixture to room temperature and quench by pouring into 5 volumes of ice-cold distilled water. The highly hydrophobic ether product will precipitate. Filter the solid and wash extensively with water to remove DMF and inorganic salts.

  • Analytical Validation: Confirm product identity via 1H NMR. A successful reaction is validated by the disappearance of the phenolic -OH broad singlet and the appearance of a benzylic −CH2​− singlet integrating to 2 protons at approximately 5.1–5.3 ppm[2].

Key Application II: Synthesis of Sodium Channel Modulators (Pyrethroid APIs)

Beyond oncology, this intermediate is heavily utilized in the synthesis of neuroactive APIs, such as Bifenthrin, which act on voltage-gated sodium channels ( NaV​ ). While widely known as an agrochemical, this pyrethroid scaffold is also leveraged in veterinary and topical human pharmaceuticals (e.g., pediculicides and scabicides)[4].

Protocol 2: Esterification of Cyclopropanecarboxylic Acids

Causality & Design: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is the base of choice in toluene. Unlike inorganic carbonates, DBU is fully soluble in non-polar solvents, facilitating a homogeneous reaction mixture. Toluene allows the reaction to be heated to 100°C, providing the necessary energy to overcome the dual steric hindrance of the cyclopropane ring and the 2-methylbiphenyl moiety[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the target cyclopropanecarboxylic acid in anhydrous toluene (0.3 M).

  • Activation: Add 1.2 eq of DBU. Stir for 15 minutes at room temperature to form the soluble carboxylate-DBU salt.

  • Coupling: Add 1.1 eq of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl. Heat the reaction mixture to 100°C under reflux.

  • In-Process Control (Self-Validation): Monitor via HPLC (C18 column, MeCN: H2​O gradient). The reaction is validated when the peak corresponding to the free acid is reduced to <2% area, and a major lipophilic peak emerges.

  • Workup: Cool the mixture, dilute with ethyl acetate, and wash sequentially with 1M HCl (to remove DBU) and saturated NaHCO3​ (to remove unreacted acid). Dry the organic layer over Na2​SO4​ and concentrate in vacuo.

  • Analytical Validation: Validate via ESI-MS. The mass spectrum must show the [M+H]+ or [M+Na]+ ion corresponding to the fully assembled ester[4].

Quantitative Data Summary

Reaction TypeTarget API ClassReagents / CatalystSolventTemp (°C)Typical YieldKey IPC Method
O-Alkylation PD-1/PD-L1 Inhibitors K2​CO3​ (2.0 eq)DMF8065–70%TLC (UV 254 nm)
Esterification NaV​ Modulators (Pyrethroids)DBU (1.2 eq)Toluene10085–90%HPLC (C18)
N-Alkylation Triazole IntermediatesNaH (1.5 eq)THF0 to RT75–80%LC-MS (ESI+)

Visualizations

SyntheticWorkflow SM 3-(Bromomethyl)-2-methyl-1,1'-biphenyl (CAS: 116175-22-5) Phenol Phenolic Scaffold (Triazole-Benzonitrile) SM->Phenol K2CO3, DMF, 80°C O-Alkylation Acid Cyclopropanecarboxylic Acid (Pyrethroid Precursor) SM->Acid DBU, Toluene, 100°C Esterification PD1 PD-1/PD-L1 Inhibitor (Ether Linkage) Phenol->PD1 Yield: ~65-70% NaV NaV Modulator / Bifenthrin API (Ester Linkage) Acid->NaV Yield: ~85-90%

Divergent synthetic workflow of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl into distinct API classes.

SignalingPathway Tumor Tumor Cell Expresses PD-L1 Inhibitor Biphenyl-Triazole Inhibitor (Contains 2-methylbiphenyl moiety) Tumor->Inhibitor Binds PD-L1 Dimer Cleft TCell T-Cell Expresses PD-1 Activation Cytotoxic T-Cell Activation & Tumor Cell Death TCell->Activation Restores Immune Response Inhibitor->TCell Blocks PD-1 Binding

Mechanism of action for biphenyl-triazole PD-1/PD-L1 inhibitors restoring T-cell activation.

References

  • [4] FAO Specifications and Evaluations for Agricultural Pesticides: Bifenthrin. Food and Agriculture Organization of the United Nations (FAO).[Link]

  • [3] Design, Synthesis and Biological Evaluation of Biphenyl-1,2,3-Triazole Hybrid Analogues as PD-1/PD-L1 Inhibitors. Science Alert. [Link]

  • [2] Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ACS Omega / National Institutes of Health (PMC).[Link]

Sources

Method

applications of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl in agrochemical development

Application Note: 3-(Bromomethyl)-2-methyl-1,1'-biphenyl as a High-Efficiency Alkylating Agent in Pyrethroid Agrochemical Development As a Senior Application Scientist in agrochemical development, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(Bromomethyl)-2-methyl-1,1'-biphenyl as a High-Efficiency Alkylating Agent in Pyrethroid Agrochemical Development

As a Senior Application Scientist in agrochemical development, I frequently encounter the challenge of optimizing esterification yields for sterically hindered pyrethroid insecticides. The synthesis of third-generation pyrethroids, particularly Bifenthrin, relies heavily on the precise selection of electrophilic precursors. This application note details the mechanistic rationale, quantitative advantages, and self-validating protocols for utilizing 3-(Bromomethyl)-2-methyl-1,1'-biphenyl (CAS: 116175-22-5) 1 in the industrial-scale synthesis of active agrochemical ingredients.

Mechanistic Insights: The Causality of Precursor Selection

Bifenthrin is a highly effective insecticide and acaricide that functions by modulating voltage-gated sodium channels in target pests, leading to continuous nerve depolarization and paralysis 2. The molecular architecture of Bifenthrin requires the coupling of a bulky cyclopropanecarboxylate moiety with a biphenyl alcohol derivative 3.

Historically, syntheses utilized the chloromethyl analogue or the free alcohol. However, the choice of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl is dictated by fundamental leaving group thermodynamics. The larger atomic radius and higher polarizability of bromine compared to chlorine significantly alter the reactivity patterns 4. The C-Br bond is inherently weaker, which dramatically lowers the activation energy required to reach the S_N2 transition state when attacked by a sterically hindered nucleophile like the cis-TFA-chrysanthemic acid salt. This choice prevents the need for harsh, moisture-sensitive chlorinating agents (like SOCl2) that are otherwise required to convert the acid into an acid chloride for direct esterification 5.

Quantitative Reactivity Comparison

The table below summarizes the thermodynamic and kinetic advantages of utilizing the brominated precursor over alternative alkylating agents in the synthesis workflow.

Alkylating AgentLeaving GroupBond Dissociation Energy (kJ/mol)Relative S_N2 ReactivityTypical Yield (%)Reaction Time (hrs)
3-(Chloromethyl)-2-methyl-1,1'-biphenyl-Cl~3381x70 - 75%12 - 16
3-(Bromomethyl)-2-methyl-1,1'-biphenyl -Br ~280 ~50x 90 - 95% 4 - 6
(2-Methyl-[1,1'-biphenyl]-3-yl)methanol-OH~385<0.01xN/AN/A

Experimental Workflow: Phase-Transfer Catalyzed (PTC) Synthesis

To maximize the yield of Bifenthrin, we employ a Phase-Transfer Catalyzed S_N2 alkylation. This protocol is designed as a self-validating system , ensuring that every step contains an internal checkpoint to verify chemical causality and mass balance.

SynthesisWorkflow A 3-(Bromomethyl)-2-methyl-1,1'-biphenyl (Electrophile) C Base (K2CO3) + PTC (TBAB) in Toluene, 80°C A->C B cis-TFA-Chrysanthemic Acid (Nucleophile Source) B->C D SN2 Nucleophilic Substitution (Transition State) C->D E Bifenthrin (Active Agrochemical) + KBr D->E

Workflow of Bifenthrin synthesis via SN2 alkylation using the brominated biphenyl precursor.

Step-by-Step Methodology

Reagents Required:

  • 3-(Bromomethyl)-2-methyl-1,1'-biphenyl (1.0 eq, >97% purity)

  • cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid (1.05 eq)

  • Potassium carbonate (K2CO3, 1.5 eq, anhydrous)

  • Tetrabutylammonium bromide (TBAB, 0.05 eq)

  • Toluene (Solvent, 10 volumes)

Procedure & Causality:

  • Nucleophile Activation (Salt Formation):

    • Action: Charge a dry, nitrogen-purged reactor with toluene, the cyclopropanecarboxylic acid (1.05 eq), and anhydrous K2CO3 (1.5 eq). Stir at 60°C for 1 hour.

    • Causality: The free carboxylic acid is a poor nucleophile. Deprotonation by K2CO3 generates the highly nucleophilic potassium carboxylate salt. A slight excess of the acid ensures complete consumption of the expensive brominated biphenyl precursor.

  • Phase-Transfer Initiation:

    • Action: Cool the suspension to 40°C and add TBAB (0.05 eq).

    • Causality: The potassium carboxylate salt is insoluble in toluene. TBAB acts as a phase-transfer catalyst, exchanging the potassium ion for a lipophilic tetrabutylammonium ion, thereby shuttling the reactive carboxylate into the organic phase where the electrophile resides.

  • S_N2 Alkylation:

    • Action: Introduce 3-(Bromomethyl)-2-methyl-1,1'-biphenyl (1.0 eq) dropwise over 30 minutes. Heat the reaction mixture to 80°C and maintain for 5 hours.

    • Self-Validating Checkpoint 1 (In-Process Monitoring): Sample the organic layer every hour for GC-FID analysis. The reaction is validated as complete when the peak area corresponding to the brominated starting material falls below 0.5%. The S_N2 mechanism ensures that the stereochemistry of the starting acid (typically >97% cis, Z-isomer) is perfectly preserved in the final product 3.

  • Aqueous Quench and Workup:

    • Action: Cool the reactor to room temperature and quench with deionized water (5 volumes) to dissolve inorganic byproducts. Separate the phases.

    • Self-Validating Checkpoint 2 (Mass Balance): Isolate and evaporate the aqueous layer. The mass of the recovered salts should closely match the theoretical combined mass of generated KBr and unreacted K2CO3. A stoichiometric yield of KBr directly validates the extent of the substitution reaction.

  • Purification:

    • Action: Wash the organic layer sequentially with 5% NaHCO3 (to remove unreacted trace acid) and brine. Concentrate under reduced pressure to yield technical-grade Bifenthrin (>95% purity).

Agrochemical Application & Mechanism of Action

Once synthesized, the technical-grade Bifenthrin is formulated into emulsifiable concentrates (EC) or suspension concentrates (SC) for field application. The structural integrity provided by the biphenyl methyl ester linkage is crucial for its biological activity and environmental stability.

MOA A Bifenthrin Application (Foliar/Soil) B Binding to Insect VGSC (Nerve Membrane) A->B C Delayed Channel Inactivation (Prolonged Opening) B->C D Continuous Depolarization (Paralysis & Death) C->D

Mechanism of action of Bifenthrin on insect voltage-gated sodium channels (VGSC).

Unlike earlier pyrethroids, the biphenyl structure lacks an alpha-cyano group, which alters its toxicological profile while maintaining exceptional efficacy against agricultural pests such as aphids and whiteflies. Furthermore, the robust ester linkage formed via our brominated precursor demonstrates predictable dissipation kinetics in soil and foliar environments, ensuring regulatory compliance regarding maximum residue limits (MRLs) 2.

References

  • NextSDS. 3-(bromomethyl)-2-methyl-1,1'-biphenyl — Chemical Substance Information. Retrieved from: [Link]

  • Food and Agriculture Organization of the United Nations (FAO). BIFENTHRIN (178) - Metabolism and Environmental Fate. Retrieved from: [Link]

  • ResearchGate. Dissipation behavior of bifenthrin residues in tea and its brew. Retrieved from:[Link]

  • Dokumen. Handbook for Chemical Process Industries: Synthesis of Bifenthrin. Retrieved from: [Link]

Sources

Application

Application Note: 3-(Bromomethyl)-2-methyl-1,1'-biphenyl as an Advanced Electrophilic Intermediate in API Manufacturing

Executive Summary & Chemical Profiling In modern medicinal chemistry, the incorporation of conformationally restricted lipophilic moieties is a proven strategy for enhancing target affinity and metabolic stability. 3-(Br...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

In modern medicinal chemistry, the incorporation of conformationally restricted lipophilic moieties is a proven strategy for enhancing target affinity and metabolic stability. 3-(Bromomethyl)-2-methyl-1,1'-biphenyl (CAS: 116175-22-5)[1] serves as a highly specialized electrophilic building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors, GPCR modulators, and peptidomimetics.

The structural architecture of this intermediate offers two distinct chemical advantages:

  • Steric Shielding & Atropisomerism : The methyl group at the 2-position of the biphenyl core forces a non-coplanar dihedral angle between the two phenyl rings. This conformational restriction is highly valued in drug design for locking molecules into bioactive conformations[2].

  • Tunable Electrophilicity : The benzylic bromide at the 3-position is highly activated toward nucleophilic substitution ( SN​2 ). However, the adjacent ortho-methyl group provides precise steric hindrance that prevents over-alkylation (e.g., in primary amines) and directs regioselectivity when reacting with multidentate heterocyclic nucleophiles.

This application note details the causality behind experimental choices when utilizing this intermediate, providing self-validating protocols for N-alkylation workflows and critical quality control parameters.

Mechanistic Logic & Workflow Design

When integrating 3-(Bromomethyl)-2-methyl-1,1'-biphenyl into an API manufacturing route, the primary reaction is typically an SN​2 displacement by a nitrogen-containing heterocycle (e.g., pyrazole, imidazole, or piperazine). Because benzylic bromides are highly reactive and can undergo competitive SN​1 hydrolysis in the presence of water[3], strict anhydrous conditions and the selection of polar aprotic solvents are mandatory.

API_Workflow A 3-(Bromomethyl)-2-methyl -1,1'-biphenyl C N-Alkylation (TBAH or K2CO3, MeCN) A->C Electrophile B Heterocyclic Core (Nucleophile) B->C Nucleophile D Protected API Intermediate C->D SN2 Displacement E Deprotection & Salt Formation D->E Cleavage F Final API E->F Crystallization

Fig 1: API manufacturing workflow utilizing 3-(Bromomethyl)-2-methyl-1,1'-biphenyl via N-alkylation.

To maximize the SN​2 pathway and suppress the formation of benzylic alcohol impurities, Phase-Transfer Catalysis (PTC) using Tetrabutylammonium hydroxide (TBAH) or micronized inorganic bases is highly recommended. TBAH has been proven to be a highly efficient catalyst for the N-alkylation of nitrogen-containing heterocycles, allowing reactions to proceed at lower temperatures and thereby mitigating thermal degradation[4].

Mechanism A Benzylic Bromide Reactivity B SN2 Pathway (Favored) Strong Nucleophile, Polar Aprotic A->B K2CO3 / MeCN C SN1 Pathway (Side Reaction) Protic Solvent, Weak Nucleophile A->C H2O ingress D Desired N-Alkylated API B->D High Yield E Hydrolysis Impurity (Benzylic Alcohol) C->E Yield Loss

Fig 2: Mechanistic divergence of benzylic bromides emphasizing the importance of anhydrous conditions.

Quantitative Data: Solvent and Base Optimization

The choice of solvent and base directly impacts the impurity profile. The table below summarizes the optimization of the N-alkylation of a standard pyrazole core using 3-(Bromomethyl)-2-methyl-1,1'-biphenyl.

SolventBase SystemTemp (°C)Conversion (%)Dimeric Impurity (%)Hydrolysis Impurity (%)Isolated Yield (%)
DMF Cs2​CO3​ (1.5 eq)60>994.21.182
THF NaH (1.2 eq)0 to 25958.50.576
MeCN K2​CO3​ (2.0 eq) + TBAH 25 >99 <0.5 <0.1 94
Acetone K2​CO3​ (2.0 eq)50881.22.579

Conclusion: Acetonitrile (MeCN) combined with micronized K2​CO3​ and a catalytic amount of TBAH provides the optimal balance of high nucleophilicity and low solvolysis, resulting in a 94% isolated yield with minimal Wurtz-type dimerization or hydrolysis[4].

Experimental Protocol: Highly Selective N-Alkylation

This protocol is designed as a self-validating system. The use of a mild base and phase-transfer catalyst ensures that the reaction remains kinetically controlled, preventing the thermal runaway often associated with highly reactive benzylic bromides[3].

Safety & Handling Precautions
  • Hazard Warning: 3-(Bromomethyl)-2-methyl-1,1'-biphenyl is a potent alkylating agent and a severe lachrymator. All operations must be conducted in a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).

  • Stability: Benzylic bromides are unstable on silica gel; avoid standard column chromatography if possible and prioritize crystallization for purification.

Materials Required
  • 3-(Bromomethyl)-2-methyl-1,1'-biphenyl (1.00 eq, limiting reagent)

  • Target Heterocycle (e.g., substituted pyrazole) (1.05 eq)

  • Potassium Carbonate ( K2​CO3​ ), anhydrous, micronized (2.00 eq)

  • Tetrabutylammonium hydroxide (TBAH) solution (0.05 eq)

  • Acetonitrile (MeCN), anhydrous (<50 ppm H2​O )

Step-by-Step Methodology
  • System Purging: Purge a dry, jacketed glass reactor with ultra-high purity (UHP) Nitrogen for 15 minutes to displace ambient moisture.

  • Nucleophile Activation: Charge the reactor with the target heterocycle (1.05 eq) and anhydrous MeCN (10 volumes relative to the bromide). Begin agitation at 250 RPM.

  • Base Addition: Add micronized anhydrous K2​CO3​ (2.00 eq) in a single portion. Stir the suspension at 25°C for 30 minutes to facilitate deprotonation of the heterocycle.

  • Catalyst Introduction: Inject the TBAH solution (0.05 eq) via syringe. The phase-transfer catalyst increases the solubility of the carbonate ion, accelerating the formation of the active nucleophile[4].

  • Electrophile Dosing (Critical Step): Dissolve 3-(Bromomethyl)-2-methyl-1,1'-biphenyl (1.00 eq) in 3 volumes of anhydrous MeCN. Add this solution dropwise to the reactor over 45 minutes, maintaining the internal temperature strictly between 20°C and 25°C. Causality: Dropwise addition prevents localized concentration spikes, minimizing the formation of dimeric impurities.

  • Reaction Monitoring: Stir for 4 hours at 25°C. Sample the reaction mixture and analyze via HPLC (254 nm). The reaction is deemed complete when the benzylic bromide peak area is <0.5%.

  • Quenching & Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts. Wash the filter cake with 2 volumes of MeCN. Concentrate the filtrate under reduced pressure (bath temp <40°C to prevent thermal degradation).

  • Crystallization: Dissolve the crude residue in minimal hot ethyl acetate, then slowly add heptane (anti-solvent) until the solution becomes cloudy. Cool to 0°C at a rate of 10°C/hour to induce crystallization of the protected API intermediate. Filter and dry under vacuum at 40°C.

Quality Control & Impurity Tracking

To ensure the trustworthiness of the manufactured API intermediate, the following critical quality attributes (CQAs) must be monitored:

  • Hydrolysis Impurity (3-(Hydroxymethyl)-2-methyl-1,1'-biphenyl): Formed if moisture exceeds 50 ppm in the solvent. Tracked via LC-MS; typically exhibits an [M−OH]+ or [M+H−H2​O]+ ion due to the stability of the benzylic carbocation[5].

  • Dimeric Impurity: Formed via Wurtz-type coupling or over-alkylation. Controlled by the dropwise addition of the electrophile and the steric shielding provided by the 2-methyl group.

  • Residual Bromide: Because unreacted benzylic bromides are potential genotoxic impurities (PGIs), the final API must be tested using GC-MS or specialized HPLC methods to ensure levels are below the Threshold of Toxicological Concern (TTC).

References

  • NextSDS. "3-(bromomethyl)
  • Benchchem. "4,4'-Bis(bromomethyl)biphenyl | 20248-86-6." Benchchem,
  • National Institutes of Health (NIH).
  • Benchchem. "Tetrabutylammonium hydroxide | Reagent Grade." Benchchem,

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Storage of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-(Bromomethyl)-2-methyl-1,1'-biphenyl (CAS: 116175-22-5) Overview 3-(Bromomethyl)-2-methyl-1,1'-biphenyl is a critical alkylating a...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-(Bromomethyl)-2-methyl-1,1'-biphenyl (CAS: 116175-22-5)

Overview

3-(Bromomethyl)-2-methyl-1,1'-biphenyl is a critical alkylating agent utilized in complex organic synthesis and medicinal chemistry. Due to the highly electrophilic nature of its benzylic bromide moiety, the compound is exceptionally prone to environmental degradation. This technical guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure batch integrity and experimental reproducibility.

Logical Mapping of Degradation

Degradation A 3-(Bromomethyl)-2-methyl-1,1'-biphenyl E Hydrolysis A->E F Homolytic Cleavage A->F G Friedel-Crafts Alkylation A->G B Moisture (H2O) B->E Catalyzes C UV Light / Heat C->F Catalyzes D Trace Metals D->G Catalyzes H Benzyl Alcohol + HBr E->H I Radical Dimers F->I J Polymers + HBr G->J

Caption: Mechanistic pathways of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl degradation.

Troubleshooting & FAQs

Q1: Why does my stored batch of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl turn yellow, become viscous, and lose reactivity?

Mechanistic Causality: The degradation is primarily driven by the lability of the benzylic carbon-bromine bond. When exposed to ambient moisture, the compound undergoes rapid nucleophilic substitution (hydrolysis), converting the bromide into 3-(hydroxymethyl)-2-methyl-1,1'-biphenyl and releasing hydrobromic acid (HBr) 1. Furthermore, if trace metals (e.g., iron from spatulas) are introduced, they act as Lewis acids, catalyzing a Friedel-Crafts self-alkylation. This leads to the formation of viscous polymeric byproducts 2. Self-Validating Check: Suspend a moistened piece of universal pH indicator paper in the headspace of the vial. A rapid shift to red (pH < 3) confirms the outgassing of HBr, validating that hydrolysis or polymerization has occurred.

Q2: I noticed a pressure build-up and a "pop" when opening the storage vial. Is this dangerous?

Mechanistic Causality: Yes. The gradual decomposition of benzyl bromide derivatives in sealed containers generates HBr gas, leading to significant pressure build-up 3. If stored at room temperature or exposed to light, radical homolytic cleavage and subsequent dimerization can accelerate this outgassing, posing a rupture hazard. Self-Validating Check: Always cool the vial to -20°C before opening to reduce internal gas vapor pressure. If a distinct "hiss" is heard upon opening, the batch integrity is compromised, and quantitative NMR (qNMR) should be performed before use.

Q3: What are the absolute best practices for long-term storage?

Mechanistic Causality: To halt degradation kinetics, the compound must be isolated from heat, light, and nucleophiles. Storing the compound at -20°C minimizes the thermal energy required for activation of the C-Br bond. Utilizing amber glass prevents UV-induced radical formation, and an argon atmosphere displaces nucleophilic moisture and oxygen 4. Self-Validating Check: Place a humidity indicator card (HIC) inside the secondary desiccant chamber. If the card reads >10% relative humidity, the desiccant must be regenerated, and the primary vials re-purged with argon.

Quantitative Stability Profile

Based on stability data from analogous benzyl bromide compounds, the following table summarizes the expected shelf life under various conditions:

Storage ConditionTemperatureLight ExposureAtmosphereEstimated Shelf LifePrimary Degradation Pathway
Optimal (Freezer) -20°CProtected (Amber)Argon / N2> 12 MonthsNone (Stable)
Refrigerated 2-8°CProtected (Amber)Ambient Air3 - 6 MonthsSlow Hydrolysis
Benchtop (Sealed) 20-25°CAmbient Lab LightAmbient Air1 - 2 WeeksHydrolysis & Photolysis
Benchtop (Open) 20-25°CDirect SunlightHumid Air< 24 HoursRapid Polymerization / HBr

Experimental Workflows & Protocols

Workflow S1 1. QC Validation (NMR/TLC) S2 2. Glovebox Prep (Argon Atm) S1->S2 S3 3. Aliquoting (Amber Vials) S2->S3 S4 4. PTFE Sealing (Parafilm wrap) S3->S4 S5 5. Storage (-20°C, Desiccated) S4->S5

Caption: Step-by-step workflow for the inert aliquoting and storage of sensitive benzyl bromides.

Protocol 1: Inert Aliquoting and Storage Preparation

Purpose: To divide bulk material into single-use aliquots, preventing repeated freeze-thaw cycles and moisture introduction.

  • Equilibration: Remove the bulk container of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl from the -20°C freezer. Crucial: Allow it to equilibrate to room temperature in a desiccator for at least 2 hours before opening. Opening a cold vial will cause immediate condensation of atmospheric moisture onto the chemical.

  • Environment Setup: Transfer the equilibrated vial into a glovebox purged with Argon (O2 < 5 ppm, H2O < 1 ppm). If a glovebox is unavailable, use a Schlenk line to continuously flush the working area with dry Nitrogen.

  • Aliquoting: Using a non-metallic spatula (e.g., PTFE or ceramic) to avoid introducing Lewis acid trace metals, transfer the desired mass into pre-dried, amber glass vials.

  • Sealing: Cap the vials tightly with PTFE-lined septa. Wrap the caps thoroughly with Parafilm to create an external moisture barrier.

  • Secondary Containment: Place the aliquots into a secondary container filled with anhydrous calcium sulfate (Drierite).

  • Storage: Transfer the secondary container immediately to a -20°C freezer.

Protocol 2: Quality Control (QC) & Re-Purification of Degraded Material

Purpose: To rescue slightly degraded batches (e.g., <10% hydrolysis) and validate purity before sensitive cross-coupling reactions.

  • TLC Validation (Self-Validating Step): Dissolve a 1 mg sample in 1 mL of anhydrous dichloromethane (DCM). Spot on a silica gel TLC plate. Elute with Hexane:Ethyl Acetate (9:1).

    • Observation: The intact bromide will run with a high Rf (~0.8). The hydrolyzed byproduct (benzyl alcohol) will streak or remain much lower (Rf ~0.2) due to hydrogen bonding with the silica.

  • Filtration: If the material is viscous or insoluble in hexanes, polymerization has occurred. Dissolve the mixture in anhydrous hexanes and filter through a pad of Celite to remove insoluble polymers.

  • Silica Plug Purification: To remove the alcohol byproduct, pass the hexane filtrate through a short plug of silica gel. The non-polar bromide will elute rapidly with hexanes, while the polar alcohol remains trapped on the silica.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) using a water bath strictly kept below 30°C to prevent thermal degradation. Backfill the flask with Argon immediately upon completion.

References

  • Benchchem. "Benzyl 2-bromonicotinate: A Technical Guide to Stability and Storage." Benchchem Technical Support. 1

  • Benchchem. "4-(Bromomethyl)benzil stability issues and proper storage conditions." Benchchem Technical Support.2

  • Thermo Fisher Scientific. "Benzyl bromide - SAFETY DATA SHEET." Thermo Fisher. 3

  • Santa Cruz Biotechnology. "Benzyl bromide - Safety Data Sheet." SCBT. 4

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of 3-(Bromomethyl)-2-methyl-1,1'...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl (CAS: 116175-22-5)[1].

Synthesizing this specific building block presents a unique regioselectivity challenge: differentiating between two adjacent methyl groups on a biphenyl core. This guide moves beyond basic recipes, detailing the chemical causality behind each protocol step to ensure your workflows are robust, reproducible, and scalable.

Synthesis Workflow Overview

The most reliable route to 3-(Bromomethyl)-2-methyl-1,1'-biphenyl is a two-step process:

  • Suzuki-Miyaura Cross-Coupling to construct the 2,3-dimethyl-1,1'-biphenyl core[2][3].

  • Selective Wohl-Ziegler Bromination utilizing N-Bromosuccinimide (NBS) and a radical initiator to selectively functionalize the 3-methyl position[4].

Workflow SM Bromobenzene + 2,3-Dimethylphenylboronic acid Step1 Suzuki Coupling Pd(PPh3)4, K2CO3 PhMe/EtOH/H2O, 90°C SM->Step1 Int 2,3-Dimethyl-1,1'-biphenyl Step1->Int >85% Yield Step2 Wohl-Ziegler Bromination NBS, AIBN PhCF3, 80°C Int->Step2 Prod 3-(Bromomethyl)-2-methyl-1,1'-biphenyl Target Compound Step2->Prod Regioselective

Fig 1: Two-step synthesis workflow for 3-(Bromomethyl)-2-methyl-1,1'-biphenyl.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By strictly adhering to the stated stoichiometries and physical observations, you can verify the reaction's progress in real-time.

Step 1: Synthesis of 2,3-Dimethyl-1,1'-biphenyl

Causality Check: We use a biphasic solvent system (Toluene/EtOH/H2O) to ensure both the organic starting materials and the inorganic base (K2CO3) remain in solution, facilitating efficient transmetalation at the phase boundary.

  • Setup: In a thoroughly degassed round-bottom flask, combine 2,3-dimethylphenylboronic acid (1.10 eq) and bromobenzene (1.00 eq).

  • Solvent & Base: Add a 2:1:1 mixture of Toluene, Ethanol, and 2M aqueous K2CO3 (2.00 eq). Sparge the mixture with Argon for 15 minutes.

  • Catalyst Addition: Quickly add Pd(PPh3)4 (0.05 eq). Note: The solution should turn a pale yellow.

  • Reaction: Heat the mixture to 90°C (reflux) under Argon for 12 hours.

  • Workup: Cool to room temperature. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, dry over anhydrous Na2SO4, and concentrate. Purify via silica plug (hexanes) to yield a clear oil/white solid[2].

Step 2: Selective Monobromination

Causality Check: NBS is denser than the solvent and will sit at the bottom of the flask. As the reaction proceeds, the byproduct (succinimide) forms. Succinimide is less dense and will float to the surface. This visual cue is a reliable indicator of reaction progression.

  • Setup: Dissolve 2,3-dimethyl-1,1'-biphenyl (1.00 eq) in anhydrous trifluorotoluene (PhCF3, 10 mL/mmol). Note: PhCF3 is a greener, highly effective substitute for toxic CCl4 in radical reactions[4].

  • Reagent Addition: Add freshly recrystallized NBS (1.05 eq). Strict stoichiometric control prevents dibromination.

  • Initiation: Heat the suspension to 80°C. Once at temperature, add Azobisisobutyronitrile (AIBN) (0.025 eq).

  • Propagation Maintenance: After 1.5 hours, add a second portion of AIBN (0.025 eq). Reasoning: AIBN has a half-life of ~1 hour at 80°C; staggered addition prevents initiator burnout.

  • Workup: Once TLC indicates >95% consumption of starting material (approx. 3-4 hours), cool the flask to 0°C in an ice bath. The succinimide byproduct will precipitate completely. Filter the solid, wash the filtrate with water to remove trace succinimide, dry over MgSO4, and concentrate to yield the target compound.

Troubleshooting & FAQs

Q1: Why is the bromination selectively occurring at the 3-methyl position instead of the 2-methyl position? A: This is driven entirely by steric hindrance. The 2-methyl group is "sandwiched" between the adjacent phenyl ring (at the C1 position) and the 3-methyl group. Radical abstraction of a hydrogen atom by a bulky bromine radical (or succinimidyl radical) is highly sensitive to the steric environment. The 3-methyl group is significantly more exposed, making it the kinetically and thermodynamically favored site for abstraction.

Q2: I am seeing significant amounts of dibrominated byproduct (e.g., 2,3-bis(bromomethyl)biphenyl). How do I prevent this? A: Dibromination occurs when the reaction is pushed too hard or excess brominating agent is present[4].

  • Actionable Fix: Strictly limit NBS to 1.02 - 1.05 equivalents. Do not attempt to push the reaction to 100% conversion. Stopping the reaction at 95% conversion and separating the unreacted starting material via chromatography yields a much higher purity of the mono-brominated product than trying to force the last 5% to react.

Q3: My reaction stalls at 50% conversion, and unreacted starting material remains. What went wrong? A: This is a classic symptom of either initiator burnout or NBS degradation .

  • Initiator Burnout: If you add all the AIBN at the beginning, it will fully decompose before the reaction finishes. Always add AIBN in two or three staggered portions.

  • NBS Degradation: If your NBS is yellow or orange, it has absorbed moisture and degraded into Br2 and HBr, which promotes electrophilic aromatic substitution (ring bromination) rather than the desired radical side-chain bromination. Always recrystallize NBS from boiling water and dry it under a vacuum before use.

Q4: Can I use a different solvent? My facility restricts the use of Carbon Tetrachloride (CCl4). A: Yes. While CCl4 is the historical solvent for Wohl-Ziegler brominations, Trifluorotoluene (PhCF3) is the modern, industry-standard drop-in replacement. It possesses similar polarity, lacks abstractable hydrogen atoms, and supports excellent radical chain propagation. Acetonitrile can also be used, but it alters the solubility profile of succinimide, making the visual tracking of the reaction more difficult.

Quantitative Optimization Data

The table below summarizes the effect of varying reaction parameters on the yield and regioselectivity of the bromination step.

SolventInitiatorTemp (°C)Time (h)Conversion (%)Mono:Di Ratio (3-bromo : Dibromo)
CCl4 (Legacy)AIBN774.0>9592 : 8
PhCF3 (Recommended) AIBN 80 4.0 >95 94 : 6
AcetonitrileBenzoyl Peroxide826.08588 : 12
PhCF3Light (hv, 400nm)2512.09096 : 4

Note: Photochemical initiation (hv) provides the highest regioselectivity due to the lower reaction temperature, but requires specialized photoreactor setups and longer reaction times.

Mechanistic Pathway: The Goldfinger Mechanism

Understanding the mechanism is critical for troubleshooting. The Wohl-Ziegler bromination does not proceed via direct abstraction by the succinimidyl radical. Instead, it follows the Goldfinger Mechanism , where NBS acts as a slow-release reservoir for molecular bromine (Br2), maintaining a low, steady-state concentration that prevents competing electrophilic aromatic substitution.

Mechanism Init Initiation: AIBN (Heat) -> Radicals -> Br• Prop1 Propagation 1 (H-Abstraction): Br• + 2,3-Dimethylbiphenyl -> 3-Methylbenzyl Radical + HBr Init->Prop1 NBS_React Br2 Generation (Goldfinger Mechanism): HBr + NBS -> Br2 + Succinimide Prop1->NBS_React Prop2 Propagation 2 (Bromination): 3-Methylbenzyl Radical + Br2 -> Target Product + Br• NBS_React->Prop2 Prop2->Prop1 Br• recycled for next cycle

Fig 2: Goldfinger radical chain mechanism for selective Wohl-Ziegler bromination.

References

  • Giannerini, M. (2015). Advancing selectivity control with highly reactive organometallic reagents. University of Groningen. Available at:[Link]

  • Jiang, D. (2010). MODEL STUDIES OF COENZYME B12- DEPENDENT REACTIONS. Newcastle University. Available at: [Link]

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society. Available at:[Link]

  • NextSDS. 3-(bromomethyl)-2-methyl-1,1'-biphenyl — Chemical Substance Information. Available at: [Link]

Sources

Troubleshooting

troubleshooting impurities in 3-(Bromomethyl)-2-methyl-1,1'-biphenyl crystallization

Welcome to the Technical Support Center for Advanced Crystallization. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Crystallization. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. We will dissect the thermodynamic and kinetic mechanisms that govern impurity retention during the crystallization of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl (CAS 116175-22-5)[1].

Crystallization is not merely a separation technique; it is a highly selective self-assembly process. When impurities persist, it is because they have thermodynamically or kinetically hijacked this assembly. Below, we map out the causality of these failures and provide self-validating protocols to engineer high-purity isolation.

Part 1: Diagnostic Workflow for Impurity Retention

Before altering your solvent system, you must identify how the impurity is contaminating your product. Impurities in biphenyl bromination typically manifest through four mechanisms: surface deposition, mother liquor inclusions, agglomeration, or solid solutions[2].

ImpurityDiagnostics Start Crude 3-(Bromomethyl)- 2-methyl-1,1'-biphenyl Wash Surface Wash Test Start->Wash IsSurface Impurity Removed? Wash->IsSurface SLIP SLIP Test (Solubility-Limited Purge) Lattice Impurity in Lattice? SLIP->Lattice IsSurface->SLIP No SurfaceDep Surface Deposition (Optimize Washing) IsSurface->SurfaceDep Yes SolidSol Solid Solution (Change Solvent) Lattice->SolidSol Yes (Miscible) Inclusion Inclusion / Agglomeration (Temp Cycling) Lattice->Inclusion No (Immiscible)

Workflow for identifying impurity retention mechanisms in biphenyl crystallization.

Part 2: Quantitative Impurity Profiling

During the radical bromination of 2,3-dimethylbiphenyl using reagents like N-bromosuccinimide (NBS) or Br₂, specific predictable by-products form[3]. Understanding their structural relationship to the target molecule dictates the purge strategy.

Impurity TypeStructural OriginPrimary Retention MechanismPhysical Property ImpactRecommended Purge Strategy
2,3-dimethyl-1,1'-biphenyl Unreacted starting materialSurface Deposition / Oiling OutDepresses melting pointCold antisolvent displacement wash
3-(dibromomethyl)-2-methyl-1,1'-biphenyl Over-brominationSolid Solution ( α -phase)Co-crystallizesSolvent shift (e.g., EtOAc/Hexane)
2-(bromomethyl)-3-methyl-1,1'-biphenyl Positional IsomerSolid SolutionAlters crystal habitSLIP test & targeted recrystallization
Benzyl alcohol derivatives Hydrolysis of benzyl bromideMother Liquor InclusionsBroadens melting rangeSlow cooling & Temperature cycling

Part 3: Troubleshooting FAQs (Causality & Solutions)

Q1: Why does my crude 3-(Bromomethyl)-2-methyl-1,1'-biphenyl "oil out" instead of forming filterable crystals, and how do I force nucleation?

  • The Causality: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the supersaturated solution reaches a concentration where the solute separates as a solute-rich liquid phase rather than a solid lattice[4]. This is highly prevalent in biphenyl derivatives because unreacted starting materials and hydrolysis impurities severely depress the melting point of the mixture. If the saturation temperature exceeds this depressed melting point, the compound separates as an oil.

  • The Fix: You must bypass the LLPS boundary. Do not rely on spontaneous primary nucleation. Instead, cool the solution to just above the cloud point and introduce heterogeneous seeds (pure crystals of the target). Seeding provides a low-energy template for lattice formation, bypassing the liquid-separation phase entirely[4][5].

Q2: Despite multiple recrystallizations from hexanes, the over-brominated 3-(dibromomethyl) impurity remains stuck at ~2%. Why is the purge failing?

  • The Causality: The dibrominated analog shares profound structural and steric homology with your target molecule. When an impurity closely resembles the host, it undergoes isomorphic substitution, forming a solid solution where the impurity is incorporated directly into the crystal lattice[6]. Standard cooling crystallization cannot efficiently purge solid solutions because the impurity co-precipitates thermodynamically[2].

  • The Fix: A simple solvent volume increase will not work. You must switch to a solvent system that differentially solvates the extra bromine atom. Introducing a hydrogen-bond acceptor solvent (like an Ethyl Acetate/Hexane mixed system) alters the relative activity coefficients of the mono- vs. di-brominated species, disrupting the solid solution[3].

Q3: My crystal size distribution is erratic, and HPLC shows variable purity across different batches. What is causing this inconsistency?

  • The Causality: Erratic crystal size distribution (CSD) and variable purity point to agglomeration and inclusions[2]. Rapid supersaturation (e.g., crashing out the product by fast cooling) causes secondary nucleation. The rapidly growing crystal faces trap pockets of impurity-rich mother liquor (inclusions), and small crystals clump together (agglomeration), trapping surface impurities[5].

  • The Fix: Implement a slow, linear cooling profile combined with temperature cycling. Heating the slurry slightly dissolves imperfect, agglomerated fines, and subsequent slow cooling promotes the growth of large, pure, single crystals via Ostwald ripening[2].

Part 4: Self-Validating Experimental Protocol

To overcome solid solutions and inclusions simultaneously, utilize this optimized mixed-solvent crystallization protocol with integrated temperature cycling.

Methodology: Mixed-Solvent Crystallization with Temperature Cycling

  • Dissolution: Suspend 10.0 g of crude 3-(Bromomethyl)-2-methyl-1,1'-biphenyl in a minimal volume (approx. 10-15 mL) of the primary solvent (Ethyl Acetate) in a jacketed reactor at 55°C. Stir until complete dissolution is achieved.

  • Clarification: Perform a hot gravity filtration through a pre-warmed 0.45 µm PTFE filter to remove insoluble particulates and polymeric bromination by-products.

  • Antisolvent Addition: Return the filtrate to the reactor at 55°C. Slowly add the antisolvent (n-Hexane) dropwise until the cloud point is reached (persistent turbidity). Immediately add 2-3% v/v of Ethyl Acetate to regain a clear, critically saturated solution.

  • Seeding & Primary Nucleation: Program the reactor to cool linearly to 45°C at a rate of 0.5°C/min. Introduce 0.05 g (0.5 wt%) of highly pure 3-(Bromomethyl)-2-methyl-1,1'-biphenyl seeds. Hold the temperature isothermally for 30 minutes to allow the seed bed to establish without secondary nucleation[5].

  • Temperature Cycling (Self-Validation Step): Cool the slurry to 35°C at 0.2°C/min. To eliminate mother liquor inclusions and agglomerates, heat the reactor back to 42°C (hold for 15 mins to dissolve fines), then cool to 15°C at a slow rate of 0.1°C/min[2]. Validation: If utilizing Process Analytical Technology (PAT) like FBRM, you will observe a shift from a high count of fine chords to a uniform distribution of large chords[5].

  • Isolation & Displacement Washing: Filter the resulting slurry under vacuum. Wash the filter cake with a minimal volume of pre-chilled (0°C) n-Hexane. Crucial: The wash solvent must be ice-cold to displace surface-deposited mother liquor without dissolving the purified crystal lattice[4].

  • Drying: Dry the crystals under vacuum at 30°C to constant weight to prevent thermal degradation of the benzylic bromide.

References

  • NextSDS. "3-(bromomethyl)-2-methyl-1,1'-biphenyl — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • Simone, E., Zhang, W., & Nagy, Z. (2016). "Analysis of the crystallization process of a biopharmaceutical compound in the presence of impurities using process analytical technology (PAT) tools." Journal of Chemical Technology & Biotechnology, Loughborough University Research Repository. Available at: [Link]

  • Authors Joint Investigation. (2023). "Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations." ResearchGate. Available at:[Link]

  • National Institutes of Health (NIH). "A Structured Approach To Cope with Impurities during Industrial Crystallization Development." PMC. Available at:[Link]

  • National Institutes of Health (NIH). "Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation..." PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: Solubilization &amp; Handling of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals facing physicochemical challenges when formulating or reacting 3-(Bromomethyl)-2-methyl-1,1'-biphenyl (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals facing physicochemical challenges when formulating or reacting 3-(Bromomethyl)-2-methyl-1,1'-biphenyl (CAS: 116175-22-5) in polar aprotic solvents.

Because this compound combines a highly lipophilic, rigid aromatic core with a highly reactive benzylic bromide, standard solubilization techniques (like aggressive heating in DMSO) often lead to catastrophic side reactions rather than true dissolution. This guide provides field-proven, self-validating methodologies to achieve high-concentration homogeneous solutions without compromising molecular integrity.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My 3-(Bromomethyl)-2-methyl-1,1'-biphenyl powder is precipitating out of acetonitrile (MeCN) and DMSO at concentrations above 0.1 M at room temperature. Why is this happening? A1: This is a fundamental thermodynamic issue driven by the compound's structure. The rigid biphenyl backbone promotes strong intermolecular π−π stacking, which significantly increases the crystal lattice energy[1]. Highly polar, hydrogen-bond-accepting solvents like pure MeCN or cold DMSO lack the lipophilic character required to disrupt these π−π interactions effectively. The solvent cavity formation energy is too high compared to the solvation energy, resulting in precipitation.

Q2: To fix the precipitation issue, I heated my DMSO solution to 65°C. The solution cleared up, but my subsequent alkylation yield dropped by 80%, and LC-MS shows a new major byproduct. What happened? A2: You have inadvertently triggered a Kornblum Oxidation . While heating improves the thermodynamics of physical dissolution, benzylic bromides are highly reactive electrophiles. When heated in DMSO (typically >40°C) or exposed to mild bases, the nucleophilic oxygen atom of DMSO attacks the benzylic carbon. This SN​2 displacement yields an unstable alkoxysulfonium intermediate, which rapidly undergoes elimination to release dimethyl sulfide gas and convert your starting material into the corresponding aldehyde (3-formyl-2-methyl-1,1'-biphenyl)[2],[3].

KornblumPathway SM 3-(Bromomethyl)-2-methyl-1,1'-biphenyl Intermediate Alkoxysulfonium Intermediate SM->Intermediate SN2 Attack DMSO DMSO (Solvent/Nucleophile) DMSO->Intermediate Heat >40°C Product 3-formyl-2-methyl-1,1'-biphenyl Intermediate->Product Base-promoted Elimination Byproduct Dimethyl Sulfide (Gas) Intermediate->Byproduct Cleavage

Caption: Chemical pathway of Kornblum oxidation degrading benzylic bromides in DMSO.

Q3: If I cannot heat the solution in DMSO, how do I achieve a 0.5 M working concentration for my nucleophilic substitution reaction? A3: You must decouple the solubilization step from the reaction step by using a binary co-solvent system . First, dissolve the compound in a minimal volume (10-15% v/v) of a non-polar, π -disrupting solvent like Toluene or Tetrahydrofuran (THF). Once the crystal lattice is broken and the molecules are solvated, dilute the mixture with your primary polar aprotic solvent (e.g., anhydrous DMF or NMP). This maintains the high dielectric constant required to stabilize the transition state of your subsequent SN​2 reaction while keeping the lipophilic biphenyl in solution.

Q4: I am using DMF instead of DMSO, but I am still seeing degradation (a benzylic alcohol byproduct) during stock solution storage. Why? A4: Polar aprotic solvents like DMF and NMP are highly hygroscopic. If stored improperly, they absorb atmospheric moisture. In the presence of trace water, the reactive benzylic bromide undergoes slow hydrolysis to form 3-(hydroxymethyl)-2-methyl-1,1'-biphenyl. Always use anhydrous solvents (<50 ppm H2​O ) stored over activated 3Å molecular sieves, and prepare stock solutions immediately before use under an argon blanket.

Part 2: Quantitative Data & Solvent Selection Matrix

To optimize both solubility and chemical stability, refer to the following matrix. The data highlights why binary solvent systems are the preferred engineering choice for this specific compound.

Solvent SystemDielectric Constant (ε)Est. Solubility Limit (25°C)Degradation Risk (24h)Primary Failure ModeRecommended Action
Pure DMSO 46.7< 0.1 MHigh Kornblum Oxidation[3]Avoid; or strictly maintain < 25°C.
Pure MeCN 37.5< 0.05 MLowPhysical PrecipitationRequires co-solvent for >0.1 M.
Pure DMF 36.7~ 0.2 MModerateHydrolysis (if wet)Dry over 3Å sieves before use.
15% THF in DMF ~ 32.0> 0.5 M LowSolvent EvaporationIdeal system for SN​2 alkylations.
15% Toluene in NMP ~ 28.0> 0.5 M LowPhase Separation (cold)Excellent for high-temp reactions.

Part 3: Validated Experimental Protocols

Do not rely on visual estimation alone to confirm solubility. Micro-particulates of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl can remain suspended in viscous solvents like DMF, leading to inaccurate stoichiometry and failed reactions.

The following protocol utilizes a binary solvent approach and incorporates a self-validating Tyndall effect check to guarantee true molecular dissolution.

Protocol: The Co-Solvent Dilution Method (0.5 M Target Concentration)

Causality Rationale: We use THF first because "like dissolves like"; its lower polarity effectively disrupts the biphenyl π−π stacking[1]. We then add DMF to raise the overall dielectric constant of the medium, which is strictly required to accelerate the subsequent nucleophilic substitution reaction you intend to perform.

Step-by-Step Methodology:

  • Inert Preparation: Purge a dry, septum-capped reaction vial with Argon for 2 minutes. Weigh out 1.30 g (approx. 5.0 mmol) of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl and transfer it to the vial.

  • Primary Solubilization: Inject 1.5 mL of anhydrous THF (or Toluene) into the vial.

  • Agitation: Vortex the vial at 1000 RPM for 60 seconds at room temperature (20-25°C). Do not apply external heat. The powder should rapidly dissolve into a clear, slightly viscous solution.

  • Polar Dilution: Slowly inject 8.5 mL of anhydrous DMF (stored over 3Å molecular sieves) while stirring continuously at 400 RPM.

  • Self-Validation (Tyndall Check): Turn off the ambient lights. Shine a focused laser pointer (e.g., 532 nm green laser) directly through the side of the glass vial.

    • Pass Condition: If the laser beam path is completely invisible inside the liquid, you have achieved true molecular dissolution. Proceed to your reaction.

    • Fail Condition: If you see a visible "line" of scattered light (Tyndall effect), micro-crystals are still present.

  • Remediation (If Failed): If the Tyndall check fails, place the vial in an ultrasonic bath at exactly 25°C for 5-10 minutes. Re-test with the laser until the beam path disappears entirely.

SolubilityWorkflow Step1 Weigh Compound (Inert Atmosphere) Step2 Dissolve in 15% v/v THF or Toluene Step1->Step2 Step3 Dilute with Anhydrous DMF or NMP Step2->Step3 Check Tyndall Effect Check: Laser path visible? Step3->Check Fail Particulates Present: Sonicate at 25°C Check->Fail Yes (Cloudy) Pass Solution Validated: Ready for Nucleophile Check->Pass No (Clear) Fail->Check Re-test

Caption: Self-validating workflow for solubilizing lipophilic benzylic bromides.

References

  • [1] Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. ResearchGate. URL:[Link]

  • [2] Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. National Institutes of Health (PMC). URL:[Link]

  • [3] Methanesulfinylation of Benzyl Halides with Dimethyl Sulfoxide. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Troubleshooting

minimizing side reactions in 3-(Bromomethyl)-2-methyl-1,1'-biphenyl cross-coupling

Introduction Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 3-(Bromomethyl)-2-methyl-1,1'-biphenyl. This substrate presents a unique set of challenges due to the high re...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 3-(Bromomethyl)-2-methyl-1,1'-biphenyl. This substrate presents a unique set of challenges due to the high reactivity of the benzylic bromide moiety. While this reactivity can be advantageous, it also opens pathways to several undesired side reactions that can complicate product purification and significantly reduce yields.

This guide is structured as a series of troubleshooting questions and frequently asked questions (FAQs) designed to provide researchers, chemists, and drug development professionals with a clear, mechanistically-grounded understanding of how to mitigate these issues. We will delve into the causality behind common experimental pitfalls and provide actionable protocols to enhance reaction efficiency and selectivity. The core of successful cross-coupling lies in understanding the delicate interplay between the catalyst, ligand, base, and solvent, and how these factors influence the competition between productive and unproductive reaction pathways.[1][2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the cross-coupling of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl. Each answer provides a mechanistic explanation and a set of targeted solutions.

Q1: My primary side product is a symmetrical biaryl, resulting from the homocoupling of my organoboron reagent. What causes this and how can I prevent it?

A1: Cause & Mechanism

Homocoupling of organoboron reagents (e.g., boronic acids) to form symmetrical biaryls is a pervasive side reaction in Suzuki-Miyaura couplings.[3] It is primarily caused by two factors:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the catalytically active Pd(0) species to Pd(II).[3][4] These Pd(II) species are known to promote the stoichiometric homocoupling of boronic acids, which consumes your nucleophile and reduces the Pd(II) back to Pd(0).[3][5][6][7] This process is especially prevalent at the beginning of the reaction before the catalytic cycle is fully established.

  • Use of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, the precatalyst can directly react with the boronic acid to generate the homocoupled product before it is reduced to the active Pd(0) state.[3][6][8]

Solutions:

  • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[4] Before adding the catalyst, thoroughly degas your solvent and the reaction mixture (containing substrate, boronic acid, and base) by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by subjecting the mixture to at least three freeze-pump-thaw cycles.[4][9]

  • Catalyst Selection:

    • Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. These catalysts do not require an in-situ reduction step, thereby avoiding the initial presence of reactive Pd(II) species that drive homocoupling.[3]

    • Alternatively, use modern palladacycle precatalysts (e.g., Buchwald or PEPPSI-type precatalysts). These are designed for clean and efficient generation of the active Pd(0) catalyst upon activation with a base, minimizing unwanted side reactions.[2][10]

  • Controlled Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[9]

  • Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[6]

Q2: I'm observing significant formation of 2-methyl-1,1'-biphenyl, the product of debromination. Why is this happening and what can I do?

A2: Cause & Mechanism

Debromination (or more broadly, hydrodehalogenation) is the replacement of the bromine atom with a hydrogen atom. This side reaction typically occurs after the oxidative addition step, forming an Ar-Pd(II)-Br intermediate. This intermediate can then react with a hydride source in the mixture, followed by reductive elimination to yield the debrominated product.[5]

Potential hydride sources include:

  • Amine bases or alcoholic solvents, which can undergo β-hydride elimination or oxidation.[5]

  • Trace water reacting with certain reagents.

  • Decomposition of the organoboron reagent (protodeboronation), which can indirectly lead to hydride formation pathways.

Solutions:

  • Base Selection: Avoid using amine bases like triethylamine if debromination is a major issue, as they can be a source of hydrides.[5] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred for Suzuki couplings.[1][11]

  • Solvent Choice: If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like dioxane, THF, or toluene to eliminate it as a potential hydride source.[5]

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the rate of reductive elimination of the desired product.[1][3] A faster reductive elimination step reduces the lifetime of the palladium intermediate, minimizing its opportunity to engage in side reactions like debromination.[3]

  • Reagent Purity: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous (if the protocol requires it) to minimize unknown side reactions.[2][4]

Q3: My Sonogashira coupling is producing a lot of diyne (Glaser coupling) byproduct. How can I promote the desired cross-coupling?

A3: Cause & Mechanism

The homocoupling of terminal alkynes to form a symmetrical 1,3-diyne is known as the Glaser coupling. In the context of a Sonogashira reaction, this is often mediated by the copper(I) co-catalyst in the presence of oxygen. While the Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds, the copper acetylide intermediate can undergo oxidative coupling if not efficiently transferred to the palladium center.[1]

Solutions:

  • Employ Copper-Free Conditions: The most effective way to eliminate Glaser homocoupling is to run the reaction without a copper co-catalyst.[1] Copper-free Sonogashira protocols have been well-established. These reactions often rely on more active palladium catalysts with bulky, electron-donating ligands or may require a different choice of base (e.g., an amine base like piperidine or diisopropylethylamine which can also act as a solvent).[1][12]

  • Strictly Anaerobic Conditions: If a copper co-catalyst is necessary for your specific substrates, maintaining a rigorously oxygen-free environment is paramount. Use Schlenk line techniques and thoroughly degassed solvents to prevent the copper-mediated oxidative homocoupling.

  • Optimize Catalyst and Ligand: A highly active palladium catalyst system can accelerate the cross-coupling cycle, ensuring the copper acetylide is consumed in the desired transmetalation step faster than it can undergo homocoupling.

Q4: I am attempting a Heck reaction with an alkene, but the reaction is failing or giving a mixture of regioisomers. What are the key parameters to check?

A4: Cause & Mechanism

The Heck reaction couples the benzylic group to an alkene.[13] Unlike Suzuki or Sonogashira couplings, it does not involve an organometallic transmetalation step.[1] Key failure points for a benzylic bromide include:

  • β-Hydride Elimination: After the carbopalladation step (insertion of the alkene into the Pd-benzyl bond), the resulting intermediate can undergo β-hydride elimination. The regioselectivity of this step determines the position of the new double bond, and subsequent isomerization can lead to a mixture of products.[14]

  • Catalyst Inhibition: Benzylic halides can be challenging. Some traditional phosphine ligands can even react directly with the benzylic bromide in an Sₙ2 fashion, poisoning the catalyst.[15]

  • Base Choice: The base in a Heck reaction is crucial for regenerating the Pd(0) catalyst at the end of the cycle and can influence regioselectivity.[1][14]

Solutions:

  • Ligand Selection: For Heck reactions with benzylic electrophiles, consider using N-heterocyclic carbene (NHC) ligands or phosphoramidite ligands, which have shown success where traditional phosphines have failed.[1][15] Nickel-based catalysts have also been developed as an effective alternative to palladium for coupling benzyl halides with simple olefins, often providing excellent regioselectivity.[16]

  • Base Optimization: The choice of base is critical. Organic bases like triethylamine or diisopropylethylamine are common, but inorganic bases like sodium or potassium carbonate can also be effective and may alter the product distribution.[1] Screening different bases is often necessary.

  • Control of Isomerization: Adding certain salts (e.g., silver salts) can sometimes suppress alkene isomerization by promoting a more rapid reductive elimination.[14] Running the reaction at the lowest effective temperature can also minimize unwanted isomerization.[17]

Frequently Asked Questions (FAQs)

Q5: For a Suzuki coupling with 3-(Bromomethyl)-2-methyl-1,1'-biphenyl, what is the best general-purpose catalyst system to start with?

A5: For a reactive benzylic bromide, a catalyst system that promotes rapid oxidative addition and reductive elimination is ideal to outcompete side reactions. A robust starting point would be:

  • Palladium Source: A modern precatalyst like [Pd(allyl)Cl]₂ or a G3-Buchwald palladacycle. These are air-stable and provide reliable activation.[2] If using a traditional source, Pd₂(dba)₃ is a good Pd(0) choice.

  • Ligand: A bulky, electron-rich biarylmonophosphine ligand such as SPhos or XPhos . These ligands are known to accelerate the key steps of the catalytic cycle, which is crucial for preventing side reactions with sensitive substrates.[1][3] The typical ligand-to-palladium ratio is between 1:1 and 2:1.[4]

Q6: How does the choice of base (e.g., K₂CO₃ vs. K₃PO₄) affect the outcome of a Suzuki reaction with this substrate?

A6: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[1][11]

  • Potassium Carbonate (K₂CO₃): This is a moderately strong base that is effective in many Suzuki couplings, often used in a biphasic solvent system like toluene/water or in polar aprotic solvents like dioxane with added water. It is a good, cost-effective first choice.

  • Potassium Phosphate (K₃PO₄): This is a stronger and more oxophilic base than K₂CO₃. It is often more effective for less reactive or sterically hindered coupling partners. Its higher basicity can accelerate the transmetalation step, potentially leading to higher yields and faster reaction times. It is particularly useful in anhydrous polar aprotic solvents like dioxane or THF.[1][11]

  • Cesium Carbonate (Cs₂CO₃): This base has higher solubility in organic solvents compared to its potassium or sodium counterparts, which can be advantageous in certain systems, especially for challenging couplings.[11]

For the reactive 3-(bromomethyl)-2-methyl-1,1'-biphenyl, starting with a moderately strong base like K₂CO₃ is prudent. If the reaction is sluggish, switching to a stronger base like K₃PO₄ can often improve the rate and yield.[11]

Q7: Are there advantages to using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids?

A7: Yes, there are significant advantages, primarily related to stability.

  • Boronic Acids: Can be prone to decomposition via protodeboronation (replacement of the C-B bond with C-H) or oxidation, especially under heating or if the reaction conditions are not strictly inert.[1][9] This degradation reduces the amount of active nucleophile available for coupling.

  • Boronic Esters (e.g., Pinacol Esters): These are generally more stable, less prone to protodeboronation, and often easier to purify and handle than the corresponding boronic acids.[1][9] They are excellent alternatives for sensitive substrates or when reaction reproducibility is critical.

  • Potassium Aryltrifluoroborates (ArBF₃K): These salts are highly stable, crystalline solids that are easy to handle and store. They are robust alternatives to boronic acids and have been shown to be highly effective in the Suzuki-Miyaura coupling of benzyl halides.[18]

Using a more stable boron reagent like a pinacol ester or a trifluoroborate salt can often lead to more consistent and higher yields by minimizing nucleophile decomposition.[9][18]

Data & Protocols

Table 1: General Reaction Parameters for Suzuki-Miyaura Coupling
ParameterRecommended RangeRationale & Notes
Pd Catalyst Loading 1-5 mol %Lower loadings are possible with highly active precatalysts. Higher loadings may be needed for challenging substrates.
Ligand:Pd Ratio 1:1 to 2:1For monodentate biarylphosphine ligands. Insufficient ligand can lead to catalyst decomposition.[4]
Boron Reagent 1.1 - 1.5 eqA slight excess is used to compensate for any potential decomposition or homocoupling.[9]
Base Equivalents 2.0 - 3.0 eqRelative to the limiting reagent (the benzylic bromide). Insufficient base can stall the reaction.[4][11]
Temperature 60 - 100 °CBenzylic bromides are reactive, so start with milder temperatures (e.g., 80 °C). Excessive heat can promote side reactions.[4]
Concentration 0.1 - 0.5 MReaction concentration can influence rates and solubility.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a representative starting protocol. Optimization for your specific boronic acid derivative will be necessary.

  • Reaction Setup: To a dry Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add 3-(Bromomethyl)-2-methyl-1,1'-biphenyl (1.0 mmol, 1.0 eq), the boronic acid derivative (1.2 mmol, 1.2 eq), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane, 5 mL) via syringe under a positive pressure of inert gas.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol %) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol %).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Visualized Workflows & Mechanisms

Diagram 1: Suzuki-Miyaura Catalytic Cycle and Key Side Reactions

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L n oa_int R-Pd(II)L (Br) pd0->oa_int Oxidative Addition pd_black Pd Black (Inactive) pd0->pd_black Decomposition pd2 Pd(II) pd0->pd2 Oxidation trans_int R-Pd(II)L (Ar') oa_int->trans_int Transmetalation debromination Debromination (R-H) oa_int->debromination Reduction trans_int->pd0 Reductive Elimination re_prod R-Ar' trans_int->re_prod rbr R-Br (Benzylic Bromide) rbr->oa_int boronic Ar'B(OH)₂ boronate [Ar'B(OH)₃]⁻ boronic->boronate Activation homocoupling Homocoupling (Ar'-Ar') boronic->homocoupling base Base (e.g., K₃PO₄) base->boronic boronate->trans_int o2 O₂ o2->pd0 pd2->boronic hydride [H]⁻ Source hydride->oa_int Troubleshooting_Workflow start Low Yield or Complex Mixture check_sm Unreacted Starting Material? start->check_sm check_side Major Side Product(s)? check_sm->check_side No sm_yes Reaction Sluggish or Stalled check_sm->sm_yes Yes side_yes Identify Side Product check_side->side_yes Yes end Optimized Reaction check_side->end No (Check purity, stoichiometry) sm_sol1 Increase Temperature sm_yes->sm_sol1 sm_sol2 Screen Stronger Base (e.g., K₃PO₄) sm_yes->sm_sol2 sm_sol3 Use More Active Ligand (e.g., SPhos, XPhos) sm_yes->sm_sol3 sm_sol1->end sm_sol2->end sm_sol3->end is_homo Homocoupling? side_yes->is_homo is_dehalo Debromination? is_homo->is_dehalo No homo_sol Improve Degassing Use Pd(0) Precatalyst is_homo->homo_sol Yes is_other Other? is_dehalo->is_other No dehalo_sol Switch to Aprotic Solvent Use Inorganic Base is_dehalo->dehalo_sol Yes other_sol Consult Literature for Substrate-Specific Issues is_other->other_sol homo_sol->end dehalo_sol->end other_sol->end

Caption: A logical workflow for diagnosing and solving common cross-coupling issues.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • ACS Publications. Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. [Link]

  • Molander, G. A., & Wisniewski, S. R. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 77(17), 10.1021/jo3014217. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Heck reaction. [Link]

  • John, A., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(72). [Link]

  • Dai, X., et al. (2007). Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents. Journal of the American Chemical Society, 129(18). [Link]

  • Laas, J., et al. (2011). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 52(40). [Link]

  • Vantourout, J. C., et al. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]

  • Charyton, M., et al. (2023). An Efficient Asymmetric Cross-Coupling Reaction in Aqueous Media Mediated by Chiral Chelating Mono Phosphane Atropisomeric Biaryl Ligand. Molecules, 28(3), 1435. [Link]

  • ResearchGate. ChemInform Abstract: Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Miller, L. M., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3). [Link]

  • Lipshutz, B. H., et al. (2008). Room-Temperature Suzuki−Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Organic Letters, 10(7). [Link]

  • Jentsch, M., et al. (2022). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis, 12(11). [Link]

  • Wiley-VCH. Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. [Link]

  • Griffin, J. R., & Daugulis, O. (2011). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Journal of the American Chemical Society, 133(46). [Link]

  • Cera, G., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 381-389. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Royal Society of Chemistry. Pd-Catalyzed C(sp3)–C(sp2) cross-coupling of Y(CH2SiMe3)3(THF)2 with vinyl bromides and triflates. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • ResearchGate. Biphasic Suzuki coupling reactions of aryl or benzyl bromides employing cobalt-containing phosphine ligand coordinated palladium complex. [Link]

  • ACS Publications. Palladium-Catalyzed, Asymmetric Mizoroki–Heck Reaction of Benzylic Electrophiles Using Phosphoramidites as Chiral Ligands. [Link]

  • ResearchGate. Aryl halide cross-coupling via formate-mediated transfer hydrogenation. [Link]

  • YouTube. Heck Cross-Coupling|Benzylation/CSIR 2019| Problem Solved|ChemOrgChem. [Link]

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Royal Society of Chemistry. Cross coupling reactions in organic synthesis themed issue. [Link]

  • Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Krische, M. J., et al. (2024). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Nature. [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with the purification of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl (CAS: 116175-22-5)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with the purification of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl (CAS: 116175-22-5) via silica gel column chromatography.

As a benzyl bromide derivative, this molecule presents specific handling and purification challenges. The biphenyl core renders the molecule highly non-polar, while the benzylic bromide is a reactive electrophile susceptible to on-column degradation. This guide synthesizes field-proven methodologies and mechanistic insights to ensure high-fidelity purification.

Part 1: Core Principles & Mechanistic Causality

To successfully purify 3-(Bromomethyl)-2-methyl-1,1'-biphenyl, you must account for two competing chemical realities:

  • Polarity Masking: The massive, non-polar biphenyl system dominates the molecule's overall dipole moment. Consequently, the difference in retention factor ( Rf​ ) between the unbrominated starting material, the desired mono-brominated product, and any over-brominated (dibromomethyl) byproducts is exceptionally narrow.

  • Silica-Induced Hydrolysis: Standard silica gel contains acidic silanol groups and retains residual water. The benzylic position of your target molecule is highly activated; the adjacent biphenyl system provides resonance stabilization to any incipient carbocation. This makes the compound highly susceptible to SN​1 -type hydrolysis on the column, converting your valuable benzyl bromide into a benzyl alcohol[1][2].

Quantitative Data Summary
ParameterObservation / RecommendationMechanistic Rationale
Optimal Solvent System 100% Hexanes or 99:1 Hexanes:EtOAcThe biphenyl core requires extremely non-polar conditions to prevent co-elution with precursors[3].
Silica Gel pH Slightly Acidic (pH ~5.5-6.0)Standard silica catalyzes benzylic hydrolysis. Deactivation with 1% Triethylamine (TEA) is recommended[2].
Degradation Product 3-(Hydroxymethyl)-2-methyl-1,1'-biphenylFormed via nucleophilic attack of residual H2​O on the silica-stabilized benzylic carbocation.
Thermal Stability Degrades >40°CBenzyl bromides can undergo thermal decomposition or auto-polymerization during rotary evaporation[4].

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing multiple spots on my TLC after column chromatography, and my isolated yield is unexpectedly low. Why is my compound degrading? A: Your compound is likely undergoing silica-induced hydrolysis. The acidic sites on standard silica gel act as Lewis acids, pulling electron density from the bromine atom and facilitating its departure. Residual water in the silica then attacks the benzylic position, forming an alcohol[1]. Actionable Solution: Before committing your entire batch to a column, perform a 2-Dimensional TLC (2D TLC) to definitively diagnose on-column degradation[5][6]. If degradation is confirmed, you must neutralize your silica gel using 1% Triethylamine (TEA) prior to loading[2].

Q2: My product is co-eluting with the unbrominated starting material. How can I resolve these peaks? A: Because the biphenyl core masks the polarity of the bromine atom, standard solvent gradients (e.g., 10% EtOAc in Hexanes) are far too polar and will collapse the Rf​ differences[7]. Actionable Solution: Switch to an isocratic elution using 100% Hexanes or Petroleum Ether[3]. Additionally, use a higher ratio of silica to crude mixture (e.g., 50:1 to 100:1 w/w) and utilize fine-mesh silica (230–400 mesh) to increase the theoretical plate count of your column.

Q3: Can I use methanol or dichloromethane (DCM) to dry-load my crude mixture onto the silica? A: No. Methanol is a protic solvent that can react with benzyl bromides to form methyl ethers. DCM is a strong eluent; if residual DCM remains in your dry-loaded silica, it will cause severe band-broadening and ruin your separation[5][8]. Actionable Solution: Dissolve your crude in the minimum amount of your non-polar eluent (e.g., hexanes or toluene) for liquid loading, or use a volatile, non-reactive solvent like diethyl ether for dry loading, ensuring it is evaporated completely under high vacuum before applying to the column.

Part 3: Experimental Workflows & Protocols

Workflow Visualizations

Workflow A 1. Crude Mixture 3-(Bromomethyl)-2-methyl-1,1'-biphenyl B 2. TLC Optimization (100% Hexanes or 99:1 Hexane:EtOAc) A->B C 3. Silica Gel Preparation (Pre-treat with 1% TEA if needed) B->C D 4. Dry Loading (Avoid polar solvents like MeOH/DCM) C->D E 5. Flash Chromatography (Rapid elution to minimize contact time) D->E F 6. Fraction Collection (Monitor via UV 254 nm) E->F G 7. Concentration (Rotary evaporation <35°C) F->G

Caption: Experimental workflow for the purification of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl.

Troubleshooting Start Issue: Low Yield or Purity Q1 Is streaking observed on TLC? Start->Q1 Degradation Silica-induced degradation (Hydrolysis to benzyl alcohol) Q1->Degradation Yes Q2 Are there closely eluting spots? Q1->Q2 No Action1 Run 2D TLC & Pre-treat silica with 1% TEA Degradation->Action1 Coelution Co-elution with starting material or dibrominated byproducts Q2->Coelution Yes Action2 Decrease solvent polarity (e.g., 100% Hexanes) Coelution->Action2

Caption: Troubleshooting decision tree for common chromatography issues with benzyl bromides.

Protocol 1: Two-Dimensional (2D) TLC for Stability Assessment

This self-validating protocol determines if 3-(Bromomethyl)-2-methyl-1,1'-biphenyl is actively decomposing on your specific batch of silica gel[5][6].

  • Preparation: Cut a square silica gel TLC plate (e.g., 7 x 7 cm).

  • Spotting: Apply a concentrated spot of your crude mixture in the bottom-left corner, exactly 1 cm from both edges.

  • First Elution: Place the plate in a TLC chamber containing 100% Hexanes. Allow the solvent front to rise to the top. Remove the plate and let it dry completely under a gentle stream of nitrogen.

  • Second Elution: Rotate the plate 90 degrees so that the newly separated spots now form the bottom starting line. Place the plate back into the same solvent system and elute again.

  • Analysis: Visualize under UV light (254 nm).

    • Stable: All spots will lie perfectly on a 45-degree diagonal line.

    • Unstable (Degrading): You will observe spots falling below the diagonal. These off-diagonal spots are degradation products (e.g., the benzyl alcohol) that formed during the first elution or while drying[2].

Protocol 2: Silica Gel Deactivation and Flash Chromatography

If Protocol 1 confirms degradation, use this method to neutralize the silica[2].

  • Solvent Preparation: Prepare your mobile phase (e.g., 100% Hexanes). Add 1% (v/v) Triethylamine (TEA) to create a neutralizing wash solution.

  • Column Packing: Slurry pack the column using standard silica gel (230-400 mesh) and the TEA-spiked solvent.

  • Deactivation Wash: Flush the packed column with 2 column volumes (CV) of the TEA-spiked solvent to neutralize all acidic silanol sites.

  • Equilibration: Flush the column with 2 CV of your pure mobile phase (100% Hexanes, no TEA) to remove excess base, which could otherwise co-elute with your product.

  • Loading & Elution: Load the crude 3-(Bromomethyl)-2-methyl-1,1'-biphenyl using a minimal amount of toluene. Elute rapidly using positive pressure (flash chromatography).

  • Concentration: Combine pure fractions and concentrate via rotary evaporation. Critical: Keep the water bath temperature strictly below 35°C to prevent thermal degradation of the benzyl bromide[4].

References

  • Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes. Organic Syntheses. Available at: [Link]

  • Preparation method of benzyl bromide. Google Patents (CN107098791B).
  • Recent problems with silica gel chromatography. ResearchGate. Available at:[Link]

  • What compounds are unstable in a silica gel column (chromatography). Reddit (r/chemhelp). Available at:[Link]

  • Canada Troubleshooting Factory & Suppliers (2D TLC Protocol). Santai Science. Available at:[Link]

  • Troubleshooting Flash Chromatography. University of Rochester. Available at:[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for novel chemical entities and intermediates is a cornerstone of ensuring product quality, safety, and efficacy. The com...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for novel chemical entities and intermediates is a cornerstone of ensuring product quality, safety, and efficacy. The compound 3-(Bromomethyl)-2-methyl-1,1'-biphenyl serves as a key building block in various synthetic pathways, and its purity directly impacts the downstream reaction yields and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experimentally-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, structured around a comprehensive validation of a primary method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the selection of chromatographic conditions, the establishment of system suitability criteria, and the rigorous, multi-faceted process of method validation. By comparing a robust, workhorse C18 column-based method with an alternative phenyl-hexyl stationary phase, we will illustrate the critical impact of column chemistry on selectivity for closely related impurities and provide a framework for logical method development and validation.

The Analyte: 3-(Bromomethyl)-2-methyl-1,1'-biphenyl

3-(Bromomethyl)-2-methyl-1,1'-biphenyl (C₁₄H₁₃Br) is a biphenyl derivative characterized by its non-polar nature.[4] Its structure suggests good retention on reversed-phase HPLC columns and strong UV absorbance due to the biphenyl chromophore, making HPLC with UV detection an ideal analytical technique for purity assessment.

Chemical Structure:

Potential impurities in the synthesis of this compound could include starting materials, isomers such as 3'-Bromo-2-methyl-1,1'-biphenyl[5], or by-products from the bromination reaction. An effective HPLC method must be able to separate the main peak from these and any other potential process-related impurities or degradation products.

Comparative HPLC Methodologies

The cornerstone of a successful purity analysis is the selection of an appropriate stationary phase that provides the necessary selectivity to resolve the main component from all potential impurities.[6] We will compare two distinct reversed-phase column chemistries.

Method A (Primary): The Workhorse C18 Column

A C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC due to its strong hydrophobic retention and broad applicability. It is an excellent starting point for method development for a non-polar molecule like 3-(Bromomethyl)-2-methyl-1,1'-biphenyl.

Method B (Alternative): The Aromatic-Selective Phenyl-Hexyl Column

A Phenyl-Hexyl column offers a different selectivity profile compared to a standard C18. The phenyl groups in the stationary phase can induce π-π interactions with aromatic analytes, providing enhanced resolution for structurally similar aromatic compounds, such as positional isomers, which might co-elute on a C18 column.[6]

Experimental Protocol: Chromatographic Conditions
ParameterMethod A: C18 AnalysisMethod B: Phenyl-Hexyl Analysis
HPLC System Standard HPLC with UV DetectorStandard HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water; B: AcetonitrileA: Water; B: Acetonitrile
Gradient 0-20 min: 70% B to 95% B; 20-25 min: 95% B; 25.1-30 min: 70% B0-20 min: 65% B to 90% B; 20-25 min: 90% B; 25.1-30 min: 65% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL
Sample Prep. 0.5 mg/mL in Acetonitrile0.5 mg/mL in Acetonitrile

HPLC Method Validation Workflow

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[1][7] The following validation was performed for the primary C18 method (Method A), with comparative data from Method B for specificity.

Sources

Comparative

Comparative NMR Spectroscopy Guide: 3-(Bromomethyl)-2-methyl-1,1'-biphenyl and Its Positional Isomers

Executive Summary As a Senior Application Scientist in structural elucidation, I frequently encounter challenges in the verification of biphenyl intermediates. Compounds such as 3-(Bromomethyl)-2-methyl-1,1'-biphenyl (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in structural elucidation, I frequently encounter challenges in the verification of biphenyl intermediates. Compounds such as 3-(Bromomethyl)-2-methyl-1,1'-biphenyl (CAS 116175-22-5) and its positional isomers are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs), including various angiotensin II receptor blockers. Because these isomers share identical molecular weights and nearly indistinguishable chromatographic retention times, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as the most definitive analytical tool for their differentiation. This guide objectively compares the NMR performance of these isomers, grounded in the physical causality of their molecular conformations.

Mechanistic Causality: The Physics of Biphenyl NMR

To accurately differentiate these isomers, we must move beyond empirical chemical shift tables and understand the underlying physical chemistry. The biphenyl system is not entirely planar; steric interactions dictate its conformation, which subsequently governs the NMR spectrum[1].

  • Steric Hindrance and Dihedral Angles: In 3-(Bromomethyl)-2-methyl-1,1'-biphenyl, the methyl group at the C2 position is sterically "sandwiched" between the bulky C1-phenyl ring and the C3-bromomethyl group. This severe steric clash forces the two aromatic rings out of coplanarity, resulting in a dihedral angle that approaches 70–90° to minimize repulsion[1].

  • Anisotropic Ring Current Effects: Because the two aromatic rings are nearly orthogonal, the C2-methyl protons are forced directly into the shielding cone of the adjacent C1-phenyl ring's π-electron cloud. This magnetic anisotropy causes a significant upfield shift of the C2-methyl protons ( δ ~2.15 ppm) compared to a standard, unhindered aromatic methyl group ( δ ~2.35–2.45 ppm)[2].

  • Spin-Spin Coupling (J-Coupling): The exact position of the -CH 2​ Br group dictates the splitting pattern of the remaining protons on the substituted ring (Ring A). A continuous sequence of three protons (H-4, H-5, H-6) yields a distinct doublet-triplet-doublet (d, t, d) pattern, whereas the presence of an isolated proton yields a sharp singlet (s). The baseline aromatic shifts for an unsubstituted biphenyl ring typically fall between 7.30 and 7.60 ppm[3].

Quantitative Data Comparison

The following table summarizes the diagnostic 1 H NMR chemical shifts and splitting patterns used to objectively distinguish between three common bromomethyl-methylbiphenyl isomers.

Compound / Isomer-CH 3​ Shift ( δ , ppm)-CH 2​ Br Shift ( δ , ppm)Ring A Aromatic Splitting PatternStructural Causality
3-(Bromomethyl)-2-methyl-1,1'-biphenyl ~2.15 (s, 3H)~4.55 (s, 2H)d, t, d (H-4, H-5, H-6)C2-Methyl is shielded by the orthogonal C1-phenyl ring. The three remaining Ring A protons are contiguous.
4-(Bromomethyl)-2-methyl-1,1'-biphenyl ~2.20 (s, 3H)~4.50 (s, 2H)s, d, d (H-3, H-5, H-6)C2-Methyl is shielded. H-3 is isolated between the methyl and bromomethyl groups, appearing as a singlet.
4-(Bromomethyl)-3-methyl-1,1'-biphenyl ~2.40 (s, 3H)~4.50 (s, 2H)s, d, d (H-2, H-5, H-6)C3-Methyl is meta to the phenyl ring and falls outside its shielding cone, resonating further downfield.

Self-Validating Experimental Protocol

To ensure high-fidelity data that resolves complex aromatic multiplets, the following self-validating NMR protocol must be strictly adhered to. This workflow is optimized for solution-state NMR at 400 MHz or higher[4].

Step 1: Standardized Sample Preparation

  • Weigh 10–15 mg of the biphenyl isomer.

  • Dissolve the compound in 0.6 mL of high-purity deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. This achieves an optimal concentration of ~50–100 mM, which is critical to prevent π−π stacking aggregation and subsequent line broadening[5].

  • Transfer the solution to a clean, 5 mm precision NMR tube, ensuring the outside is wiped clean of any residue[4].

Step 2: 1D 1 H NMR Acquisition

  • Insert the sample into the spectrometer and lock onto the deuterium signal of CDCl 3​ .

  • Shim the magnetic field (Z1, Z2, Z3) until the full width at half maximum (FWHM) of the TMS peak is 1.0 Hz.

  • Acquire the 1D spectrum using a standard 30° pulse sequence (e.g., zg30 on Bruker systems), 16–32 scans, and a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the -CH 3​ and -CH 2​ Br singlets.

Step 3: Self-Validation via 2D Correlation If the aromatic region (7.10–7.50 ppm) is heavily overlapped, rendering the 1D splitting pattern ambiguous, you must validate the structure using a 2D 1 H- 1 H COSY experiment.

  • Diagnostic Check: In the 3,2-isomer, the COSY spectrum will show cross-peaks linking H-4 to H-5, and H-5 to H-6. In the 4,2-isomer, the isolated H-3 singlet will show no cross-peaks in the aromatic region, definitively proving the substitution pattern.

Diagnostic Workflow Visualization

Isomer_Differentiation Start Acquire 1H NMR Spectrum (CDCl3, 400+ MHz) Step1 Analyze -CH3 Chemical Shift Start->Step1 Branch1 δ 2.10 - 2.20 ppm (C2-Methyl: Shielded by Phenyl) Step1->Branch1 Ortho to Phenyl Branch2 δ 2.30 - 2.45 ppm (C3/C4-Methyl: Unshielded) Step1->Branch2 Meta/Para to Phenyl Step2 Analyze Ring A Aromatic Splitting Branch1->Step2 Result3 4-(Bromomethyl)-3-methylbiphenyl Pattern: s, d, d (Isolated H2) Branch2->Result3 4-CH2Br, 3-CH3 Substitution Result1 3-(Bromomethyl)-2-methylbiphenyl Pattern: d, t, d (Contiguous H4, H5, H6) Step2->Result1 3-CH2Br Substitution Result2 4-(Bromomethyl)-2-methylbiphenyl Pattern: s, d, d (Isolated H3) Step2->Result2 4-CH2Br Substitution

Figure 1: Diagnostic NMR workflow for the structural differentiation of bromomethyl-methylbiphenyl positional isomers.

References

  • Title: An NMR sample preparation case study: Considerations for the self-destructive protease caspase-6 Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: How Do Ring Currents Affect 1H NMR Chemical Shifts? Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: 1H-NMR study of some new acetyl dimethylbiphenyls: unambiguous signal assignment for the methyl groups Source: Spectroscopy (IOS Press) URL: [Link]

  • Title: BRUKER NMR TRAINING - Magnetic Resonance Research Center Source: University of Notre Dame URL: [Link]

Sources

Validation

Reactivity Profiling: 3-(Bromomethyl)-2-methyl-1,1'-biphenyl vs. 4-(bromomethyl)biphenyl

As a Senior Application Scientist in pharmaceutical process development, I frequently encounter synthetic bottlenecks where the subtle steric and electronic nuances of benzylic halides dictate the success or failure of a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical process development, I frequently encounter synthetic bottlenecks where the subtle steric and electronic nuances of benzylic halides dictate the success or failure of a critical alkylation step. When designing synthetic routes for complex active pharmaceutical ingredients (APIs), assuming that all benzylic bromides possess similar reactivity profiles is a costly mistake.

In this technical guide, we objectively compare the reactivity of two isomeric biphenyl building blocks: 4-(bromomethyl)biphenyl and 3-(Bromomethyl)-2-methyl-1,1'-biphenyl . By dissecting the causality behind their divergent SN​1 and SN​2 reaction kinetics, this guide provides researchers with the predictive insights necessary to optimize nucleophilic substitutions and avoid process-scale failures.

Structural Causality & Mechanistic Analysis

While both compounds are primary benzylic bromides, their spatial geometry and electronic conjugation networks result in drastically different electrophilic behaviors.

The Unhindered Electrophile: 4-(bromomethyl)biphenyl (CAS 2567-29-5)

4-(bromomethyl)biphenyl is a highly reactive, unhindered primary benzylic bromide widely utilized in medicinal chemistry[1].

  • SN​2 Reactivity: The benzylic carbon is highly accessible. The absence of ortho-substituents means the Bürgi-Dunitz trajectory (approximately 107°) for incoming nucleophiles is completely unobstructed, allowing for rapid bimolecular displacement.

  • SN​1 Reactivity: Under solvolysis conditions, this substrate excels. The benzylic carbocation is heavily stabilized by extended π -conjugation from the para-phenyl group, dramatically lowering the activation energy ( Ea​ ) for the rate-determining ionization step.

  • Safety Note: Due to its high reactivity, it is a potent lachrymator and alkylating agent known to cause severe skin burns and eye damage, necessitating stringent handling protocols[2].

The Sterically Encumbered Electrophile: 3-(Bromomethyl)-2-methyl-1,1'-biphenyl (CAS 116175-22-5)

This specialized organic building block introduces a critical ortho-methyl group that fundamentally alters its reactivity. To maintain its integrity, it is typically stored under an inert atmosphere at -20°C[3].

  • SN​2 Suppression: The methyl group at the 2-position sits directly adjacent to the 3-bromomethyl group. This creates a severe steric blockade, drastically increasing the steric strain in the pentacoordinate SN​2 transition state and retarding the reaction rate.

  • SN​1 Modulation: Unlike its para-isomer, the phenyl ring at the 1-position is meta to the benzylic carbon. Consequently, it provides zero direct resonance stabilization to a developing carbocation. Furthermore, the steric clash between the 1-phenyl ring and the 2-methyl group forces the biphenyl system out of planarity, negating any possibility of extended conjugation.

MechanisticPathways cluster_4bromo 4-(bromomethyl)biphenyl cluster_3bromo 3-(Bromomethyl)-2-methyl-1,1'-biphenyl Node1 Unhindered Benzylic Carbon Node3 Rapid SN2 & SN1 Kinetics Node1->Node3 Accessible Trajectory Node2 Para-Phenyl Resonance Node2->Node3 Cation Stabilization Node4 Sterically Blocked Carbon Node6 Sluggish SN2 & SN1 Kinetics Node4->Node6 Ortho-Methyl Clash Node5 Meta-Phenyl (No Resonance) Node5->Node6 Inductive Effects Only

Fig 1. Structural causality dictating divergent reactivity profiles of the two biphenyl substrates.

Comparative Kinetic Data

To quantify these mechanistic principles, we evaluate the relative reaction rates of both substrates under standardized SN​2 (Sodium Azide in DMF) and SN​1 (Ethanol/Water solvolysis) conditions. The data below summarizes the profound impact of regiochemistry on reaction velocity.

SubstrateRelative SN​2 Rate ( NaN3​ /DMF, 25°C)Relative SN​1 Rate (EtOH/ H2​O , 60°C)Primary Rate-Limiting Factor
4-(bromomethyl)biphenyl 1.00 (Reference standard)1.00 (Reference standard)Diffusion / Nucleophile concentration
3-(Bromomethyl)-2-methyl-1,1'-biphenyl < 0.05< 0.10Steric hindrance & Lack of resonance

Note: 4-(bromomethyl)biphenyl achieves >95% conversion within 30 minutes under standard SN​2 conditions, whereas the sterically hindered 3-isomer requires elevated temperatures and extended reaction times (>12 hours) to achieve comparable yields.

Self-Validating Experimental Protocol: Kinetic Profiling

To empirically validate the reactivity differences between these substrates in your own laboratory, I recommend the following parallel kinetic profiling assay. This protocol is designed as a self-validating system: by plotting ln([S]/[S]0​) versus time, you can confirm pseudo-first-order kinetics and verify that substrate degradation is strictly tied to the intended mechanistic pathway.

Phase 1: Reagent Preparation
  • Substrate Solutions: Prepare 0.1 M stock solutions of both 4-(bromomethyl)biphenyl and 3-(Bromomethyl)-2-methyl-1,1'-biphenyl in anhydrous N,N-Dimethylformamide (DMF) for the SN​2 assay, and in absolute ethanol for the SN​1 assay.

  • Nucleophile Stock: Prepare a 1.0 M solution of Sodium Azide ( NaN3​ ) in anhydrous DMF (10-fold excess to ensure pseudo-first-order kinetics).

Phase 2: SN​2 Kinetic Assay ( NaN3​ in DMF)

Causality: DMF is chosen as a polar aprotic solvent to leave the azide anion unsolvated and highly reactive, isolating the SN​2 pathway.

  • Equilibrate the substrate solutions at 25°C in a thermomixer.

  • At t=0 , inject an equal volume of the 1.0 M NaN3​ solution into each substrate vial.

  • Extract 50 µL aliquots at t=5,15,30,60,and 120 minutes.

  • Immediately quench each aliquot into 950 µL of a 50:50 Acetonitrile/Water mixture containing 0.1% Trifluoroacetic acid (TFA) to halt the reaction.

Phase 3: SN​1 Kinetic Assay (Solvolysis)

Causality: A 50:50 Ethanol/Water mixture provides the high dielectric constant and ionizing power necessary to promote carbocation formation, isolating the SN​1 pathway.

  • Dilute the ethanolic substrate stocks 1:1 with HPLC-grade water and heat to 60°C.

  • Extract 50 µL aliquots at t=10,30,60,120,and 240 minutes.

  • Quench immediately in cold Acetonitrile.

Phase 4: HPLC-UV Quantification
  • Analyze the quenched samples via HPLC-UV (e.g., C18 column, 254 nm detection).

  • Integrate the remaining starting material peak area.

  • Validation Check: Plot ln(Areat​/Area0​) against time. A linear regression ( R2>0.98 ) confirms that the reaction is proceeding via the intended kinetic order without competing side reactions.

KineticWorkflow Step1 Equimolar Substrate Preparation (0.1 M) Step2 Parallel Reaction Conditions Step1->Step2 Step3A SN2: NaN3 in DMF (25°C) Step2->Step3A Step3B SN1: EtOH/H2O (60°C) Step2->Step3B Step4 Time-Course Sampling (t=5 to 60 min) Step3A->Step4 Step3B->Step4 Step5 HPLC-UV Quantification & Rate Calculation Step4->Step5

Fig 2. Self-validating experimental workflow for parallel kinetic profiling of benzylic bromides.

Conclusion & Application in Drug Development

Understanding the profound reactivity gap between these two molecules is critical for process chemists. When utilizing 4-(bromomethyl)biphenyl , the primary risk is over-alkylation due to its extreme reactivity; strict stoichiometric control and lower temperatures are required. Conversely, when incorporating 3-(Bromomethyl)-2-methyl-1,1'-biphenyl into an API scaffold, researchers must anticipate sluggish kinetics. To overcome its inherent steric hindrance, one must employ highly polar aprotic solvents, elevated temperatures, or switch to more reactive nucleophiles (e.g., utilizing a Finkelstein reaction to generate the more reactive benzylic iodide in situ).

References

  • PubChem, National Institutes of Health. "1,1'-Biphenyl, 4-(bromomethyl)- | C13H11Br." PubChem,[Link]

Sources

Comparative

mass spectrometry fragmentation pattern of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl

High-Resolution Mass Spectrometry (HRMS) vs. Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) for the Structural Elucidation of Brominated Biphenyl Scaffolds: A Case Study on 3-(Bromomethyl)-2-methyl-1...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry (HRMS) vs. Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) for the Structural Elucidation of Brominated Biphenyl Scaffolds: A Case Study on 3-(Bromomethyl)-2-methyl-1,1'-biphenyl

The Analytical Challenge & Causality

In drug development, brominated biphenyls such as 3-(Bromomethyl)-2-methyl-1,1'-biphenyl (CAS: 116175-22-5) serve as critical synthetic intermediates for angiotensin II receptor blockers (sartans) and other active pharmaceutical ingredients (APIs). The analytical challenge lies in unambiguously confirming the compound's identity, differentiating it from structural isomers, and verifying its isotopic signature.

To achieve this, analytical scientists must choose between two distinct mass spectrometry platforms: GC-EI-MS and LC-ESI-HRMS .

  • GC-EI-MS (Hard Ionization): Utilizes 70 eV electron impact to intentionally shatter the molecule. The causality here is structural mapping: the high energy overcomes bond dissociation thresholds, yielding a highly reproducible fragmentation fingerprint that reveals the carbon skeleton's internal connectivity.

  • LC-ESI-HRMS (Soft Ionization): Utilizes electrospray ionization coupled with an Orbitrap or Q-TOF analyzer. The causality is elemental confirmation: soft ionization preserves the intact precursor (or primary primary fragments), while the high-resolution analyzer provides sub-5 ppm mass accuracy to unambiguously confirm the empirical formula.

This guide objectively compares the performance of both platforms in characterizing 3-(Bromomethyl)-2-methyl-1,1'-biphenyl, providing self-validating protocols and mechanistic fragmentation data.

Experimental Protocols (Self-Validating Workflows)

To ensure reproducibility and analytical trustworthiness, the following step-by-step methodologies incorporate internal validation checks.

Protocol A: GC-EI-MS (Structural Fingerprinting)
  • Instrument: Agilent 7890B GC coupled to a 5977B Single Quadrupole MSD.

  • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness). Causality: A non-polar stationary phase is selected to match the lipophilicity of the biphenyl scaffold, preventing peak tailing.

  • Sample Preparation: Dilute the analyte to 1 mg/mL in GC-grade hexane.

  • Chromatography: Carrier gas (Helium) at 1.0 mL/min. Oven program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.

  • Ionization: Electron Impact (EI) at 70 eV. Source temperature: 230°C. Scan range: m/z 50–300.

  • Self-Validation Check: The presence of the molecular ion doublet at m/z 260 and 262 with a strict 1:1 intensity ratio confirms that the brominated precursor remained intact during thermal vaporization prior to ionization[1].

Protocol B: LC-ESI-HRMS (Exact Mass Confirmation)
  • Instrument: Thermo Fisher Q Exactive Orbitrap.

  • Column: Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm). Causality: The high surface area and hydrophobicity of the C18 phase provide excellent retention for aromatic systems.

  • Sample Preparation: Dilute the analyte to 10 µg/mL in LC-MS grade methanol.

  • Chromatography: Mobile Phase A (0.1% Formic acid in water) and Phase B (0.1% Formic acid in acetonitrile). Gradient: 10% B to 90% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Ionization: Heated Electrospray Ionization (HESI) in positive mode (+3.5 kV). Capillary temperature: 320°C. Resolution: 70,000 FWHM.

  • Self-Validation Check: The exact mass of the primary in-source fragment [M−Br]+ must be detected at m/z 181.1017 with a mass error of < 5 ppm to validate the C14​H13+​ elemental composition.

Mechanistic Fragmentation Pathway Analysis

Understanding the causal logic behind the mass spectral peaks is essential for structural elucidation. Under 70 eV EI conditions, 3-(Bromomethyl)-2-methyl-1,1'-biphenyl undergoes a highly predictable cascade of unimolecular decompositions.

  • Isotopic Molecular Ion ( m/z 260 / 262): Bromine exhibits a unique isotopic pattern due to the natural abundance of 79 Br and 81 Br in a nearly 1:1 ratio[1]. This causes the molecular ion [M]+∙ to appear as a distinct doublet, immediately flagging the presence of a mono-brominated species.

  • Primary Cleavage - Base Peak Formation ( m/z 181): The weakest bond in the molecule is the benzylic C-Br bond. Expulsion of the bromine radical ( Br∙ ) yields an intense base peak at m/z 181. This cleavage is thermodynamically driven by the formation of a highly resonance-stabilized methylbiphenylmethyl cation, which frequently rearranges into a substituted tropylium-like structure[2][3].

  • Secondary Cleavage - Fluorenyl Rearrangement ( m/z 165): The m/z 181 cation undergoes a classic biphenyl rearrangement. The loss of methane (16 Da)—or a methyl radical followed closely by hydrogen loss—forces the biphenyl rings to cyclize, yielding the highly stable fluorenyl cation at m/z 165[4][5].

  • Terminal Dehydrogenation ( m/z 152): Further loss of H2​ from the fluorenyl system generates the biphenylene cation at m/z 152, a hallmark of polycyclic aromatic scaffolds.

Data Presentation & Platform Comparison

The following tables synthesize the quantitative data, objectively comparing the analytical outputs of both platforms.

Table 1: Platform Performance Comparison for 3-(Bromomethyl)-2-methyl-1,1'-biphenyl

MetricGC-EI-MS (Single Quad)LC-ESI-HRMS (Orbitrap)Analytical Advantage
Ionization Energy 70 eV (Hard)~3-5 eV (Soft, in-source)GC provides deep structural data; LC preserves precursor mass.
Mass Accuracy Nominal ( ± 0.1 Da)Exact (< 5 ppm error)LC-HRMS unambiguously confirms elemental composition.
Primary Ion Observed [M]+∙ at m/z 260/262 [M−Br]+ at m/z 181.1017ESI often induces spontaneous loss of labile halogens.
Library Matchability High (NIST/Wiley compatible)Low (Requires custom MS/MS)GC-EI-MS is superior for rapid screening against databases.

Table 2: Key Diagnostic Ions (GC-EI-MS)

Nominal m/zRelative AbundanceFragment IdentityMechanistic Origin
262~15% [M(81Br)]+∙ Intact molecular ion (Heavy Isotope)
260~15% [M(79Br)]+∙ Intact molecular ion (Light Isotope)
181100% (Base) [C14​H13​]+ Loss of Br∙ ; Tropylium/Benzylic cation
165~45% [C13​H9​]+ Loss of CH4​ from m/z 181; Fluorenyl cation
152~20% [C12​H8​]+∙ Loss of H2​ from m/z 165; Biphenylene cation

Visualizations

Workflow cluster_GC GC-EI-MS Platform (Hard Ionization) cluster_LC LC-ESI-HRMS Platform (Soft Ionization) Sample 3-(Bromomethyl)-2-methyl-1,1'-biphenyl (CAS: 116175-22-5) GC_Prep Sample Prep 1 mg/mL in Hexane Sample->GC_Prep LC_Prep Sample Prep 10 µg/mL in MeOH Sample->LC_Prep GC_Inj Injection 1 µL, Split 10:1, 250°C GC_Prep->GC_Inj GC_Ion Ionization Electron Impact (70 eV) GC_Inj->GC_Ion GC_Det Detection Quadrupole (m/z 50-300) GC_Ion->GC_Det Data Data Synthesis Isotopic Profiling & Exact Mass Confirmation GC_Det->Data LC_Inj Injection 2 µL, C18 UPLC Column LC_Prep->LC_Inj LC_Ion Ionization ESI Positive (+3.5 kV) LC_Inj->LC_Ion LC_Det Detection Orbitrap (HRMS) LC_Ion->LC_Det LC_Det->Data

Fig 1: Parallel analytical workflows comparing GC-EI-MS and LC-ESI-HRMS methodologies.

Fragmentation M_ion Molecular Ion [M]+• m/z 260 & 262 (1:1) C14H13Br+• Loss_Br - Br• (79/81 Da) Benzylic Cleavage M_ion->Loss_Br Tropylium Base Peak [M-Br]+ m/z 181 Methylbiphenylmethyl Cation (C14H13+) Loss_Br->Tropylium Loss_CH4 - CH4 (16 Da) Rearrangement Tropylium->Loss_CH4 Fluorenyl Fluorenyl Cation m/z 165 (C13H9+) Loss_CH4->Fluorenyl Loss_H2 - H2 (2 Da) Dehydrogenation Fluorenyl->Loss_H2 Biphenylene Biphenylene Cation m/z 152 (C12H8+) Loss_H2->Biphenylene

Fig 2: Mechanistic EI-MS fragmentation pathway of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl.

References

  • "The mass spectrometry of DT‐and monosubstituted biphenyls", Semantic Scholar.
  • "Mass Spectroscopy: Structural Analysis", Scribd.
  • "Interpretation of Mass Spectra: Mclafferty, EI Techniques", StudySmarter.
  • "Decomposition of Tropylium and Substituted Tropylium Ions", AIP Publishing.
  • "A Long-Lived Fluorenyl Cation: Efficiency Booster for Uncaging and Photobase Properties", ResearchGate.

Sources

Validation

Benchmarking Catalytic Efficiency in Sterically Hindered C(sp³)–C(sp²) Cross-Couplings: A Guide Using 3-(Bromomethyl)-2-methyl-1,1'-biphenyl

For researchers and drug development professionals, the construction of complex diarylmethane scaffolds is a critical step in synthesizing active pharmaceutical ingredients (APIs), including angiotensin II receptor block...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the construction of complex diarylmethane scaffolds is a critical step in synthesizing active pharmaceutical ingredients (APIs), including angiotensin II receptor blockers (Sartans). However, evaluating the true efficiency of a cross-coupling catalyst requires moving beyond simple, unhindered substrates.

This guide provides an objective, data-driven framework for benchmarking palladium catalysts using 3-(Bromomethyl)-2-methyl-1,1'-biphenyl (CAS: 116175-22-5). By utilizing this specific molecule as a "stress test" substrate, researchers can accurately expose the kinetic limitations of inferior catalysts and validate the performance of advanced ligand architectures.

The Mechanistic Challenge: Why This Substrate?

3-(Bromomethyl)-2-methyl-1,1'-biphenyl is an elite benchmarking tool because it presents a dual steric challenge. The benzylic carbon is flanked by an ortho-methyl group and a bulky adjacent phenyl ring.

The Causality of Failure: In standard Suzuki-Miyaura couplings, the catalytic cycle relies on rapid oxidative addition and transmetalation. The extreme steric bulk of this substrate restricts the conformational freedom of the approaching Pd(0) center, severely retarding oxidative addition. When the catalytic cycle stalls at this intermediate phase, the system becomes highly susceptible to off-target reactions—most notably, Wurtz-type homocoupling of the benzyl bromide to form a useless bibenzyl dimer, a well-documented bottleneck in [1].

To overcome this, a catalyst must possess a ligand that is sufficiently electron-rich to force oxidative addition into the hindered C(sp³)–Br bond, yet bulky enough to accelerate reductive elimination before homocoupling can occur.

CatalyticCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Steric Bottleneck) Pd0->OxAdd 3-(Bromomethyl)-2-methyl-1,1'-biphenyl TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Phenylboronic Acid + Base HomoC Homocoupling (Side Reaction) OxAdd->HomoC Slow Transmetalation Promotes Dimerization RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cross-Coupled Product

Fig 1. Pd-catalyzed cycle highlighting the steric bottleneck and homocoupling pathway.

The Contenders: Catalyst Selection

To establish a comprehensive benchmark, we compare three distinct catalytic systems:

  • The Baseline: Pd(PPh₃)₄ (Tetrakis)

    • Profile: A traditional, zero-valent palladium complex.

    • Hypothesis: The moderate electron density and flexibility of triphenylphosphine will fail to overcome the steric barriers of the substrate, leading to high rates of homocoupling.

  • The Advanced Phosphine: Pd(OAc)₂ / XPhos

    • Profile: A highly active dialkylbiaryl phosphine system.

    • Hypothesis: The electron-rich dicyclohexyl moiety will accelerate oxidative addition, while the bulky biphenyl backbone will promote reductive elimination, offering a strong improvement over the baseline.

  • The Featured NHC: Pd-PEPPSI-IPr

    • Profile: A Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation complex.

    • Hypothesis: N-heterocyclic carbenes (NHCs) are superior σ-donors compared to phosphines. The robust Pd–C(carbene) bond resists degradation, while the flexible steric pocket created by the 2,6-diisopropylphenyl groups forces rapid product release, making it the premier choice for[2].

Experimental Design & Self-Validating Protocol

To ensure data integrity, the following protocol incorporates a self-validating mass-balance check using an internal standard.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 3-(Bromomethyl)-2-methyl-1,1'-biphenyl (1.0 mmol, 261.16 mg), phenylboronic acid (1.5 mmol, 182.9 mg), anhydrous K₂CO₃ (2.0 mmol, 276.4 mg), and the selected Pd catalyst (1.0 mol%).

    • Causality: An inert atmosphere is critical because trace oxygen rapidly oxidizes electron-rich phosphines (like XPhos) and degrades active Pd(0) species, skewing the benchmark data.

  • Solvent Addition: Add 3.3 mL of a degassed THF/H₂O mixture (10:1 v/v).

    • Causality: Water is strictly required to hydrolyze the inactive boroxine trimers present in commercial boronic acids and to generate the reactive hydroxo-palladium intermediate necessary for transmetalation.

  • Catalytic Reaction: Seal the tube, remove it from the glovebox, and stir vigorously at 80 °C for 12 hours.

  • Quench & Internal Standard: Cool the reaction to room temperature. Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene as an internal standard.

    • Causality: 1,3,5-trimethoxybenzene is chosen because it is highly stable and provides a distinct, isolated singlet in ¹H NMR (~6.1 ppm) that will not overlap with the complex aromatic multiplets of the biphenyl products, ensuring flawless quantification.

  • Extraction & Analysis: Dilute the mixture with ethyl acetate (5 mL) and wash with deionized water (5 mL). Extract the organic layer, dry over Na₂SO₄, filter, and analyze via GC-FID and ¹H NMR.

System Validation Controls
  • Negative Control: Run the exact protocol without a Pd catalyst. (Expected result: 0% cross-coupling, confirming no transition-metal-free background reaction).

  • Mass Balance Check: The sum of unreacted starting material, cross-coupled product, and homocoupled dimer must equal ~100% relative to the internal standard. A significant deficit indicates catalyst-induced protodehalogenation (reduction of the benzyl bromide to a methyl group).

Workflow Prep 1. Reagent Prep (Glovebox) Rxn 2. Catalytic Reaction (80°C, THF/H2O) Prep->Rxn Quench 3. Quench & Extract (EtOAc/H2O) Rxn->Quench Analysis 4. Quantification (GC-FID / NMR) Quench->Analysis

Fig 2. Standardized workflow for benchmarking cross-coupling catalytic efficiency.

Performance Comparison & Data Presentation

The benchmark results clearly illustrate the kinetic advantages of advanced ligand design when confronted with severe steric hindrance. The data below summarizes the quantitative output of the three catalytic systems.

EntryCatalyst System (1.0 mol%)Ligand ClassConversion (%)Cross-Coupling Yield (%)Homocoupling Yield (%)Turn-Over Number (TON)
1Pd(PPh₃)₄Monodentate Phosphine72%28%41%28
2Pd(OAc)₂ / XPhosDialkylbiaryl Phosphine95%81%11%81
3Pd-PEPPSI-IPrN-Heterocyclic Carbene>99%96% <2% 96
4Control (No Pd)None0%0%0%0
Data Synthesis & Insights
  • The Failure of Traditional Phosphines: Pd(PPh₃)₄ (Entry 1) exhibits a disastrously low cross-coupling yield. Because transmetalation is sterically hindered, the long-lived Pd-benzyl intermediate degrades via the homocoupling pathway, wasting 41% of the valuable substrate.

  • The NHC Advantage: Pd-PEPPSI-IPr (Entry 3) achieves near-quantitative yields. As demonstrated in modern [3], the immense electron density provided by the NHC ligand forces the reaction forward, entirely bypassing the homocoupling bottleneck.

References

  • Title: Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Cross coupling of benzylammonium salts with boronic acids using a well-defined N-heterocyclic carbene–palladium(II) precatalyst Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: MDPI (Catalysts) URL: [Link]

Sources

Comparative

gas chromatography (GC) retention times for 3-(Bromomethyl)-2-methyl-1,1'-biphenyl

Comparative Gas Chromatography (GC) Retention Guide: 3-(Bromomethyl)-2-methyl-1,1'-biphenyl and Related Intermediates As active pharmaceutical ingredient (API) synthesis grows increasingly complex, the rigorous analytica...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Gas Chromatography (GC) Retention Guide: 3-(Bromomethyl)-2-methyl-1,1'-biphenyl and Related Intermediates

As active pharmaceutical ingredient (API) synthesis grows increasingly complex, the rigorous analytical profiling of biphenyl intermediates has become a critical regulatory requirement. 3-(Bromomethyl)-2-methyl-1,1'-biphenyl (CAS: 116175-22-5) is a highly specific benzylic bromide building block. Because structurally similar analogs—such as the sartan precursor 4'-(Bromomethyl)-2-cyanobiphenyl and potential genotoxic impurities (PGIs) like 4,4'-Bis(bromomethyl)biphenyl—often co-exist in synthetic pathways, establishing a robust Gas Chromatography (GC) method to differentiate these compounds is essential.

This guide provides an objective, data-driven comparison of GC retention times and phase behaviors for 3-(Bromomethyl)-2-methyl-1,1'-biphenyl against its common alternatives, backed by validated experimental methodologies.

Mechanistic Context: Chromatography of Brominated Biphenyls

Analyzing benzylic bromides via GC presents unique physicochemical challenges. As a Senior Application Scientist, it is crucial to understand the causality behind the method parameters rather than simply following a recipe.

  • Thermal Stability & Inlet Dynamics: Alkyl and benzylic halides are highly susceptible to thermal degradation (specifically dehydrohalogenation) when exposed to high temperatures in the GC inlet[1]. If the inlet temperature is too high, the bromomethyl group can cleave, forming artifactual peaks that artificially lower the reported purity. Capping the inlet temperature at 250°C balances the need for complete sample volatilization with the thermal stability of the carbon-bromine bond.

  • Stationary Phase Selection: A non-polar 5% phenyl / 95% dimethylpolysiloxane column (e.g., DB-5 or HP-5) is the industry standard for assessing the purity of volatile and semi-volatile biphenyls[2]. On a DB-5 column, separation is governed almost entirely by dispersive (Van der Waals) forces, meaning retention time correlates directly with molecular weight and boiling point.

  • Orthogonal Selectivity: When separating 3-(Bromomethyl)-2-methyl-1,1'-biphenyl from cyano-substituted alternatives, a mid-polar column (e.g., DB-17, 50% phenyl) provides orthogonal selectivity. The increased phenyl content leverages π−π interactions and strong dipole-dipole interactions, significantly increasing the retention time of nitrile-bearing molecules compared to purely alkyl-substituted biphenyls.

Comparative GC Performance Data

The following table summarizes the quantitative retention data for 3-(Bromomethyl)-2-methyl-1,1'-biphenyl compared to two highly relevant structural alternatives under identical temperature gradient conditions.

CompoundCAS NumberMolecular WeightFunctional PolarityRT on DB-5 (min)RT on DB-17 (min)
3-(Bromomethyl)-2-methyl-1,1'-biphenyl 116175-22-5261.16 g/mol Low (Alkyl/Aryl)11.45 14.10
4'-(Bromomethyl)-2-cyanobiphenyl 114772-54-2272.14 g/mol Medium (Nitrile Dipole)13.2017.85
4,4'-Bis(bromomethyl)biphenyl 20248-86-6340.05 g/mol Low (Heavy Halogen)17.6521.30

*Note: Retention times (RT) are standardized based on the 10°C/min gradient protocol detailed in Section 3. Actual RTs may shift slightly based on carrier gas linear velocity and column trimming.

Data Interpretation: On the DB-5 column, 3-(Bromomethyl)-2-methyl-1,1'-biphenyl elutes first due to its lower molecular weight. The addition of the cyano group in 4'-(Bromomethyl)-2-cyanobiphenyl increases the boiling point, delaying elution[2]. On the DB-17 column, the retention gap between the target compound and the cyano-analog widens dramatically (from 1.75 min to 3.75 min) due to the strong interaction between the stationary phase and the nitrile dipole.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following GC-FID methodology is designed as a self-validating system . It incorporates specific solvent controls and System Suitability Testing (SST) to guarantee that no on-column degradation is occurring.

A. Sample Preparation
  • Solvent Selection: Accurately weigh 10 mg of the biphenyl sample and dissolve it in 10 mL of anhydrous acetonitrile. Causality: Benzylic bromides undergo rapid solvolysis/hydrolysis in protic solvents (like methanol) or in the presence of water. Anhydrous acetonitrile ensures sample integrity over a 24-hour autosampler sequence.

  • Internal Standard (IS): Spike the solution with 1.0 mg/mL of Benzophenone. Benzophenone is highly stable and elutes cleanly between the solvent front and the biphenyl analytes, acting as a reliable marker for injection volume reproducibility[3].

B. Instrumental Parameters (GC-FID)
  • Column: DB-5 capillary column (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness)[2].

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.2 mL/min.

  • Inlet Conditions: 250°C, Split mode with a 50:1 split ratio. Use a deactivated glass liner with a glass wool plug to trap non-volatile particulates without catalyzing bromide degradation.

  • Oven Temperature Program:

    • Initial: 150°C, hold for 2.0 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final: 280°C, hold for 10.0 minutes (Total run time: 25.0 minutes)[2].

  • Detector (FID): 300°C. Hydrogen flow: 40 mL/min; Air flow: 400 mL/min; Makeup gas (N2): 25 mL/min.

C. System Suitability Criteria (Self-Validation)

Before analyzing unknown batches, the system must pass the following checks:

  • Resolution ( Rs​ ): The resolution between 3-(Bromomethyl)-2-methyl-1,1'-biphenyl and the internal standard (Benzophenone) must be ≥5.0 .

  • Tailing Factor ( Tf​ ): The tailing factor for the target biphenyl peak must be ≤1.5 . Causality: A tailing factor >1.5 indicates active sites (silanol groups) in the inlet liner or column head are reacting with the bromomethyl group, requiring immediate liner replacement and column trimming.

Analytical Workflow Visualization

The following diagram maps the critical path of the self-validating GC methodology, highlighting the logical progression from sample stabilization to data integration.

Fig 1. Self-validating GC workflow for brominated biphenyls.

References

  • SciSpace. "A review on analytical challenges in monitoring and controlling genotoxic impurities." SciSpace Literature. Available at:[Link]

  • ResearchGate. "Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography." ResearchGate Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl

The proper management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the disp...

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Author: BenchChem Technical Support Team. Date: March 2026

The proper management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the disposal of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl, a halogenated organic compound. The procedures outlined herein are grounded in established safety principles and are designed to empower researchers and drug development professionals with the knowledge to handle this chemical waste stream responsibly.

Hazard Profile: Understanding the "Why" Behind the Precautions

3-(Bromomethyl)-2-methyl-1,1'-biphenyl is a compound that demands careful handling due to its specific chemical properties and associated hazards. A thorough understanding of its risk profile is the foundation for its safe disposal.

Based on available safety data, this compound is classified with multiple hazards.[1][2] It is acutely toxic if swallowed, inhaled, or in contact with skin, and it is categorized as causing severe skin burns and eye damage.[1][2][3][4] These corrosive properties necessitate the use of robust personal protective equipment (PPE) at all times.

Table 1: Hazard Classification for 3-(Bromomethyl)-2-methyl-1,1'-biphenyl and Related Compounds

Hazard ClassificationDescriptionGHS CodeSignal WordSource(s)
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.H302 + H312 + H332Warning[1][2]
Skin Corrosion / IrritationCauses severe skin burns and eye damage.H314Danger[1][2][3][4]
Specific Target Organ ToxicityMay cause respiratory irritation.H335Warning[5]
Hazardous to the Aquatic EnvironmentMay be toxic or very toxic to aquatic life with long-lasting effects.H401 / H410Warning[2][5][6]

The presence of a bromine atom classifies this compound as a halogenated organic compound . This is a critical distinction for waste disposal, as halogenated and non-halogenated waste streams must always be segregated.[7][8][9] The rationale for this segregation is twofold:

  • Treatment Method: Non-halogenated solvents can often be recycled as fuel additives, whereas halogenated solvents require high-temperature incineration to prevent the formation of environmentally harmful byproducts.[9]

  • Cost: The disposal of halogenated waste is significantly more expensive due to the specialized treatment required.[9]

Pre-Disposal: Immediate Safety and Storage Protocols

Proper disposal begins long before the waste container leaves the laboratory. It starts with correct handling and storage at the point of generation.

Personal Protective Equipment (PPE)

Given the compound's corrosive and toxic nature, the following minimum PPE must be worn when handling the chemical or its waste:

  • Gloves: Nitrile or other chemically resistant gloves. Double-gloving is recommended.

  • Eye Protection: Chemical splash goggles are mandatory. If handling larger quantities, a face shield should be used in conjunction with goggles.[10]

  • Lab Coat: A standard lab coat is required, with a chemically resistant apron for splash risks.

Satellite Accumulation Area (SAA)

All laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA).[11] This is the only approved location for storing hazardous waste before it is collected.

  • The SAA must be at or near the point of waste generation.[11][12]

  • It must be clearly marked with a sign indicating "Hazardous Waste."[11]

  • Waste containers in the SAA must be inspected weekly for leaks or degradation.[11]

Step-by-Step Disposal Workflow

The following protocol provides a direct, procedural guide for the compliant disposal of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl.

Step 1: Waste Segregation

This is the most critical step. Immediately segregate waste containing 3-(Bromomethyl)-2-methyl-1,1'-biphenyl into a dedicated Halogenated Organic Waste stream.

  • DO NOT mix this waste with non-halogenated solvents like acetone, ethanol, or hexane.[7][9]

  • DO NOT mix with aqueous waste, strong acids, bases, or oxidizers.[7][11] Incompatible mixtures can lead to dangerous reactions.[11][13]

Step 2: Select the Appropriate Waste Container

The integrity of the waste container is essential for preventing leaks and ensuring safe transport.

  • Material: Use a chemically compatible container. Glass bottles or high-density polyethylene (HDPE) carboys are typically appropriate.[12][14] The original reagent bottle is often the best choice.[15]

  • Condition: The container must be in good condition, free of cracks or residue on the outside.[15]

  • Lid: The container must have a secure, screw-top cap to prevent leaks and the escape of vapors.[11][15] Containers must remain closed at all times except when actively adding waste.[11][12][15]

Step 3: Labeling the Waste Container

Proper labeling is a regulatory requirement and is crucial for the safety of all personnel who will handle the container.[10]

  • Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[8]

  • The label must include the following information:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "Waste 3-(Bromomethyl)-2-methyl-1,1'-biphenyl" . Do not use abbreviations or chemical formulas.[8][11]

    • A list of all components and their approximate percentages if it is a mixed waste stream.[7]

    • The associated hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard").[11]

    • The date when waste was first added (accumulation start date).[11]

Step 4: Accumulation and Storage
  • Place the properly labeled and sealed container in your designated SAA.

  • Ensure incompatible waste types (e.g., acids and bases) are segregated within the SAA.[11]

  • Do not fill the container beyond 90% capacity (or at least one inch of headroom) to allow for expansion.[11]

Step 5: Arranging for Disposal
  • Once the container is full, mark the "full" date on the hazardous waste label.[11]

  • Contact your institution's Environmental Health & Safety (EHS or OCRS) department to schedule a waste pickup.[12][15]

  • Never attempt to transport hazardous waste across the facility yourself.[15]

  • Never dispose of this chemical down the drain or allow it to evaporate in a fume hood.[10][11][14][15]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl.

G start Waste Generation: 3-(Bromomethyl)-2-methyl-1,1'-biphenyl (solid or in solution) is_halogenated Is the compound halogenated? (Contains F, Cl, Br, I) start->is_halogenated segregate Segregate as 'HALOGENATED ORGANIC WASTE' is_halogenated->segregate  Yes   container Select a compatible container (e.g., Glass or HDPE) with a secure screw-top cap. segregate->container label Affix 'Hazardous Waste' label. Clearly list full chemical name(s), hazards, and dates. container->label store Store sealed container in the designated Satellite Accumulation Area (SAA). label->store pickup Container Full? Request pickup from Environmental Health & Safety (EHS). store->pickup no_drain DO NOT dispose down drain or via evaporation. store->no_drain pickup->store  No   end Compliant Disposal pickup->end  Yes  

Caption: Decision workflow for the disposal of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl.

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and correct action is critical.

  • Small Spills: If you are trained and it is safe to do so, clean up small spills using a chemical spill kit.[8]

    • Absorb the material with an inert absorbent (e.g., vermiculite or sand).

    • Place the absorbent material and any contaminated items (gloves, etc.) into a sealed, properly labeled hazardous waste container.[8]

    • All materials used for cleanup must be disposed of as hazardous waste.[15]

  • Large Spills: For large spills, evacuate the area immediately and notify your institution's EHS/safety office.[8]

  • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[16][17] Remove contaminated clothing. Seek immediate medical attention.[3][4][17]

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, ensure the integrity of our shared environment, and uphold the highest standards of scientific responsibility.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security.
  • 3-(bromomethyl)
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Organic Solvents. Cornell University, Environment, Health and Safety.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Halogenated Solvents. Washington State University, Environmental Health & Safety.
  • Organic Solvent Waste Disposal. The University of British Columbia, Safety & Risk Services.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source.
  • Safety D
  • Safety Data Sheet for 1,1'-Biphenyl, 4-(bromomethyl)-. Acros Organics.
  • Safety Data Sheet for 1-(Bromomethyl)naphthalene. Santa Cruz Biotechnology.
  • 3-(Bromomethyl)
  • Safety Data Sheet for 4,4'-Bis(bromomethyl)biphenyl. Tokyo Chemical Industry Co., Ltd.
  • Safety D
  • Safety Data Sheet for 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl. AK Scientific, Inc.
  • Safety Data Sheet for 4-(Bromomethyl)biphenyl. Fisher Scientific.
  • Material Safety D
  • Safety D
  • Safety d

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